molecular formula C7H16N2O2 B15328639 6-amino-2-(methylamino)hexanoic acid

6-amino-2-(methylamino)hexanoic acid

Número de catálogo: B15328639
Peso molecular: 160.21 g/mol
Clave InChI: OLYPWXRMOFUVGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-6-Amino-2-(methylamino)hexanoic acid (CAS Number: 7431-89-2) is a non-proteinogenic amino acid derivative of significant interest in biochemical and epigenetics research. This compound, with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol, serves as a key building block and analog in scientific studies . Its primary research value lies in its structural similarity to methylated lysine, a crucial post-translational modification on histone proteins . Researchers utilize this compound to probe the function of methyl-lysine readers and writers, such as chromodomains and methyltransferases, which are essential regulators of gene expression and are implicated in various diseases, including cancer . The mechanism of action involves its incorporation into peptides or its use as a stand-alone molecule to competitively inhibit or modulate the activity of proteins that recognize or catalyze the addition of methyl groups to lysine residues. This makes it a valuable tool for dissecting epigenetic pathways and for the development of novel therapeutic strategies . The product is offered in high purity and is intended for research applications only. It is strictly not intended for human or animal use . For optimal stability, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C .

Propiedades

Fórmula molecular

C7H16N2O2

Peso molecular

160.21 g/mol

Nombre IUPAC

6-amino-2-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)

Clave InChI

OLYPWXRMOFUVGH-UHFFFAOYSA-N

SMILES canónico

CNC(CCCCN)C(=O)O

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to the Metabolic Pathways of Modified Lysine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Lysine, an essential amino acid, is a focal point of intense research due to its critical roles in protein structure and function, particularly through its diverse post-translational modifications (PTMs).[1][2][3] The study of these modifications and the broader roles of lysine in biological systems has been profoundly advanced by the use of modified lysine analogs. These chemical tools, which bear close resemblance to the natural amino acid, can be metabolically incorporated into proteins, offering a powerful means to probe, visualize, and manipulate biological processes.[] This technical guide provides an in-depth exploration of the metabolic fate of these analogs, from cellular uptake and translational incorporation to their subsequent catabolism. We will detail the key enzymatic checkpoints, describe state-of-the-art methodologies for their study, and discuss their applications in advancing research and drug development.

Introduction: The Centrality of Lysine and the Utility of Its Analogs

Lysine's side chain, with its terminal ε-amino group, is a hub of chemical reactivity, making it one of the most frequently post-translationally modified amino acid residues.[5][6] These modifications, including acetylation, methylation, ubiquitination, and succinylation, create a complex signaling language that governs protein stability, enzyme activity, protein-protein interactions, and epigenetic regulation.[1][2][7]

To dissect these intricate processes, researchers have turned to modified lysine analogs. These are synthetic molecules that mimic the structure of lysine but contain unique functional groups, such as azides, alkynes, or photo-crosslinkers.[][][9] When introduced to cells, these analogs can hijack the cell's natural metabolic machinery, leading to their incorporation into newly synthesized proteins. This "metabolic labeling" strategy provides a powerful handle for a variety of downstream applications, including:

  • Protein Visualization and Tracking: Analogs containing bioorthogonal functional groups (e.g., azides or alkynes) can be "clicked" to fluorescent probes, allowing for the imaging of protein synthesis and localization in living cells.[][10][11]

  • Proteomic Profiling: Labeled proteins can be enriched and identified using mass spectrometry, providing a snapshot of the proteome under specific conditions.[5][12]

  • Structure-Function Studies: The site-specific incorporation of analogs can be used to create proteins with novel properties or to probe the function of specific lysine residues.[1][2]

  • Drug Development: Lysine analogs are instrumental in the development of antibody-drug conjugates (ADCs) and for studying the mechanisms of drugs that target lysine-modifying enzymes.[][13]

This guide will navigate the journey of a modified lysine analog through the cell, providing both the conceptual framework and practical insights necessary for researchers in the field.

The Metabolic Journey: From Extracellular Space to the Proteome

The successful use of a lysine analog is contingent on its ability to traverse several key metabolic steps. The efficiency of each step determines the overall efficacy of the labeling experiment.

Cellular Uptake: Gaining Entry

The first barrier a lysine analog must overcome is the cell membrane. Like natural amino acids, these analogs are typically taken up by specific amino acid transport systems.[14][15][16] While the exact transporters involved can vary depending on the cell type and the specific analog, members of the Solute Carrier (SLC) family are often implicated.

Causality in Experimental Design: The efficiency of uptake can be a significant bottleneck. To enhance cellular entry, researchers have developed strategies such as using methyl ester forms of the analogs, which are more membrane-permeable and are subsequently hydrolyzed to the active form by intracellular esterases.[17][18][19] When designing experiments, it is crucial to consider the potential for competition with natural lysine and other amino acids for transporter binding.

Aminoacylation: The Critical Checkpoint

Once inside the cell, the analog must be recognized and activated by the cognate aminoacyl-tRNA synthetase (aaRS) for lysine, Lysyl-tRNA synthetase (LysRS).[20][21] This enzyme is responsible for charging tRNA molecules with their corresponding amino acid, a critical step in ensuring the fidelity of protein translation.

The ability of LysRS to accept a modified analog as a substrate is the most stringent checkpoint in the metabolic pathway.[20][22] Most aaRSs have a high degree of fidelity to prevent the incorporation of incorrect amino acids.[23] However, some LysRS enzymes, particularly the pyrrolysyl-tRNA synthetase (PylRS) from certain archaea, exhibit a remarkable promiscuity and can accept a wide range of lysine derivatives.[1][2] This has made the PylRS-tRNA pair a cornerstone of genetic code expansion technologies for site-specific incorporation of non-canonical amino acids.

Expert Insight: The fidelity of LysRS is not absolute. Some analogs can be mistakenly recognized and activated, leading to their incorporation into the proteome. The two classes of LysRS (Class I and Class II) exhibit different specificities for lysine analogs, a factor that can be exploited in experimental design.[22]

Metabolic_Pathway Figure 1: Generalized Metabolic Pathway of a Modified Lysine Analog cluster_extracellular Extracellular Space cluster_cell Cellular Compartment Analog_Ext Modified Lysine Analog Transporter Amino Acid Transporter Analog_Ext->Transporter Uptake Analog_Int Intracellular Analog Pool Transporter->Analog_Int LysRS Lysyl-tRNA Synthetase (LysRS) Analog_Int->LysRS Catabolism Catabolic Pathways Analog_Int->Catabolism Degradation Charged_tRNA Analog-tRNALys LysRS->Charged_tRNA Charging tRNA_Lys tRNALys tRNA_Lys->LysRS Ribosome Ribosome Charged_tRNA->Ribosome Translation Protein Newly Synthesized Protein Ribosome->Protein Incorporation

Caption: Figure 1: Generalized Metabolic Pathway of a Modified Lysine Analog.

Translational Incorporation: Modifying the Proteome

Once the lysine analog is attached to its cognate tRNA, the resulting aminoacyl-tRNA is delivered to the ribosome. The ribosome, guided by the mRNA template, incorporates the analog into the growing polypeptide chain at positions encoded by lysine codons (AAA and AAG).[3] The efficiency of this step depends on the concentration of the charged tRNA and its ability to compete with the natural Lys-tRNA.

Catabolism: The Alternative Fate

Not all of the lysine analog that enters the cell is incorporated into protein. A portion will be subject to catabolic degradation. The primary pathway for lysine catabolism in mammals is the saccharopine pathway, which occurs mainly in the liver and kidneys.[24][25][26] This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle.[26] An alternative route, the pipecolate pathway, is more active in the brain.[25][27][28] The extent to which modified lysine analogs are substrates for these catabolic enzymes is an area of active investigation and will depend on the nature of the modification.

Methodologies for Interrogating Lysine Analog Metabolism

A suite of powerful techniques allows researchers to study the metabolic fate of modified lysine analogs with high precision.

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a widely used technique for labeling and identifying newly synthesized proteins.[14][15][29][30] It relies on the metabolic incorporation of amino acid analogs containing bio-orthogonal functional groups, such as an azide or an alkyne. These groups are chemically inert within the biological system but can be specifically and efficiently reacted with complementary probes (e.g., a fluorescent dye or a biotin tag) via "click chemistry".[][31][32]

Experimental Protocol: A Generalized BONCAT Workflow

  • Metabolic Labeling:

    • Culture cells in a medium depleted of the natural amino acid (e.g., lysine-free medium).

    • Supplement the medium with the modified lysine analog (e.g., azido-lysine or propargyl-lysine).[][10][11]

    • Incubate the cells for a desired period to allow for analog incorporation into newly synthesized proteins.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them using a suitable buffer to release the cellular proteins.

  • Click Chemistry Reaction:

    • To the protein lysate, add the click chemistry reaction components:

      • A fluorescent probe or biotin tag containing the complementary bio-orthogonal group (e.g., an alkyne-fluorophore for an azide-labeled protein).

      • A copper(I) catalyst (for CuAAC reactions) or a cyclooctyne reagent (for copper-free reactions).

      • Ligands and reducing agents to stabilize the copper catalyst and prevent protein degradation.

  • Downstream Analysis:

    • Visualization: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

    • Enrichment: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

    • Identification: Analyze the enriched proteins by mass spectrometry-based proteomics to identify the labeled proteins.[33]

BONCAT_Workflow Figure 2: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) Workflow Start Culture Cells Label Metabolic Labeling with Azido-Lysine Start->Label Lyse Cell Lysis Label->Lyse Click Click Chemistry with Alkyne-Probe Lyse->Click Visualize In-gel Fluorescence (Visualization) Click->Visualize Visualization Path Enrich Streptavidin Enrichment (with Biotin-Probe) Click->Enrich Proteomics Path Analyze Mass Spectrometry (Identification) Enrich->Analyze

Caption: Figure 2: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) Workflow.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is an indispensable tool for the analysis of proteins modified with lysine analogs.[5][6][12] In a typical "bottom-up" proteomics workflow, proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for their identification and the localization of the modification.

Data Presentation: Expected Mass Shifts for Common Lysine Analogs

Lysine AnalogModificationMass Shift (Da)
Azido-lysineAzide group+27.9949
Propargyl-lysinePropargyl group+38.0155
Acetyl-lysineAcetyl group+42.0106
Thioacetyl-lysineThioacetyl group+57.9899

Self-Validating Protocol: The predictable mass shifts caused by the incorporation of lysine analogs provide a self-validating system. The identification of peptides with these specific mass shifts in MS data is strong evidence for the successful incorporation of the analog.

Applications in Research and Drug Development

The ability to metabolically label proteins with modified lysine analogs has opened up numerous avenues for research and therapeutic development.

  • Mapping Protein Synthesis: BONCAT and related techniques have been used to spatially and temporally map protein synthesis in different cell types and in response to various stimuli.[30][34]

  • Identifying Drug Targets: These methods can be used to identify the protein targets of drugs that affect protein synthesis or degradation.

  • Understanding Disease Mechanisms: The metabolic labeling of proteins can shed light on how protein synthesis and turnover are altered in disease states.[24]

  • Developing Novel Bioconjugates: The site-specific incorporation of bio-orthogonal lysine analogs is a key technology for the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells.[][13]

Challenges and Future Directions

Despite the power of these techniques, several challenges remain. The efficiency of analog uptake and incorporation can be variable, and potential off-target effects or toxicity must be carefully considered. Future research will likely focus on the development of new lysine analogs with improved metabolic properties and the engineering of more promiscuous and efficient aminoacyl-tRNA synthetases. The continued refinement of mass spectrometry techniques will further enhance the sensitivity and scope of proteomic analyses of analog-labeled proteins.

References

  • Flügel V, Vrabel M, Schneider S (2014) Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLoS ONE 9(4): e96198. [Link]

  • Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC. (2019, December 4). National Center for Biotechnology Information. [Link]

  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Quality control in aminoacyl-tRNA synthesis: Its role in translational fidelity - SciSpace. (n.d.). SciSpace. [Link]

  • Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS v1. (2018, October 18). ResearchGate. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed. (2025, August 14). National Center for Biotechnology Information. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC. (2025, August 14). National Center for Biotechnology Information. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One. (2025, August 14). PLOS One. [Link]

  • Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. (2014, December 15). National Center for Biotechnology Information. [Link]

  • Lysine-directed staining of proteins for MS-based analyses - PubMed. (2013, February 15). National Center for Biotechnology Information. [Link]

  • Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids | Request PDF. (2019, December 4). ResearchGate. [Link]

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. (2025, April 30). protocols.io. [Link]

  • THE METABOLISM OF LYSINE. (n.d.). University of Arizona. [Link]

  • Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins - Semantic Scholar. (2014, April 23). Semantic Scholar. [Link]

  • Genetically encoding thioacetyl‐lysine as a non‐deacetylatable analog of lysine acetylation in Escherichia coli - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code - PubMed. (2003, November 25). National Center for Biotechnology Information. [Link]

  • Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE) - PubMed. (2017, January 15). National Center for Biotechnology Information. [Link]

  • Lysine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Lysine: Biosynthesis, catabolism and roles - SciSpace. (n.d.). SciSpace. [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection | Essays in Biochemistry | Portland Press. (2012, May 25). Portland Press. [Link]

  • Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - MDPI. (2025, September 9). MDPI. [Link]

  • Cellular uptake of amino acids: Systems and regulation | Request PDF. (n.d.). ResearchGate. [Link]

  • N6-(2-(R)-Propargylglycyl)lysine as a Clickable Pyrrolysine Mimic - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.). National Center for Biotechnology Information. [Link]

  • Propargyl-L-lysine (PRK) incorporation into proteins of interest and... (n.d.). ResearchGate. [Link]

  • Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - Frontiers. (2020, May 20). Frontiers. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug ... - PMC - NIH. (2021, September 27). National Center for Biotechnology Information. [Link]

  • Review of Lysine Metabolism with a Focus on Humans - PubMed. (2020, October 1). National Center for Biotechnology Information. [Link]

  • TLC analysis of tRNA Lys aminoacylation with lysine analogues by (A) E.... (n.d.). ResearchGate. [Link]

  • Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes | ACS Omega. (2022, January 8). ACS Publications. [Link]

  • What are lysine's metabolism, physiological functions, interactions with other amino acids and minerals, role in homeostasis, and therapeutic applications in diseases such as diabetes and hypertension? - Dr.Oracle. (2026, March 5). Dr.Oracle. [Link]

  • Glial uptake of excitatory amino acids influences neuronal survival in cultures of mouse hippocampus - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Propargylamine Amino Acids as Constrained Nε-Substituted Lysine Mimetics | Organic Letters. (2022, December 22). ACS Publications. [Link]

  • Structural basis for aminoacylation of cellular modified tRNALys3 by human lysyl-tRNA synthetase | Nucleic Acids Research | Oxford Academic. (n.d.). Oxford Academic. [Link]

  • Crucial role of conserved lysine 277 in the fidelity of tRNA aminoacylation by Escherichia coli valyl-tRNA synthetase - PubMed. (2002, December 17). National Center for Biotechnology Information. [Link]

  • Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles - Meddocs Publishers. (2018, May 7). Meddocs Publishers. [Link]

  • Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Activity Guided Azide-methyllysine Photo-trapping for Substrate Profiling of Lysine Demethylases | Journal of the American Chemical Society. (2023, September 13). ACS Publications. [Link]

  • Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and application of artificial rare L-lysine codons in Corynebacterium glutamicum. (n.d.). Frontiers. [Link]

  • Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics | Request PDF. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide on the Natural Occurrence of N-methylated Lysine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated lysine is a crucial post-translational modification (PTM) that plays a fundamental role in regulating a vast array of cellular processes. Initially characterized for its role in histone biology and epigenetic regulation, the scientific community now recognizes that lysine methylation is a widespread modification affecting hundreds of non-histone proteins.[1][2][3][4] This guide provides a comprehensive technical overview of the natural occurrence of N-methylated lysine, delving into its biochemical underpinnings, diverse biological functions, and the state-of-the-art methodologies used for its detection and analysis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights to facilitate further investigation and therapeutic targeting of this pivotal modification.

The Dynamic Machinery of Lysine Methylation

The addition and removal of methyl groups from lysine residues is a tightly controlled and dynamic process orchestrated by specific enzymes. This enzymatic regulation allows for a nuanced control of protein function in response to cellular signals.

"Writers": Protein Lysine Methyltransferases (PKMTs)

PKMTs are the enzymes responsible for catalyzing the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the ε-amino group of a lysine residue.[5][6] This process can result in monomethylated (Kme1), dimethylated (Kme2), or trimethylated (Kme3) lysine.[7][8][9] PKMTs are broadly classified into two major families:

  • SET domain-containing methyltransferases: This is the largest family of PKMTs and is characterized by the presence of a conserved SET domain, named after the Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax.[6] These enzymes are responsible for the majority of histone lysine methylation events.[6]

  • Seven-β-strand methyltransferases: This family includes enzymes like DOT1L, which is unique in that it methylates histone H3 on lysine 79 (H3K79) within the globular core of the histone, rather than the tail.[1]

"Erasers": Protein Lysine Demethylases (KDMs)

The discovery of KDMs overturned the long-held belief that lysine methylation was a static and irreversible modification.[7] These "erasers" remove methyl groups from lysine residues and are categorized into two main families based on their catalytic mechanisms:

  • Lysine-Specific Demethylase (LSD) family: These enzymes, such as LSD1, are FAD-dependent amine oxidases that can only demethylate mono- and dimethylated lysines.[5][10][11][12]

  • Jumonji C (JmjC) domain-containing family: This larger family of demethylases utilizes iron (Fe(II)) and α-ketoglutarate as cofactors to hydroxylate the methyl group, which is then released as formaldehyde.[11][12][13][14] JmjC domain-containing enzymes can demethylate all three methylation states (mono-, di-, and trimethyl-lysine).[5][14]

"Readers": Effector Proteins Recognizing Methylated Lysine

The functional consequences of lysine methylation are mediated by "reader" proteins that specifically recognize and bind to methylated lysine residues.[3][8][15][16] These proteins contain specialized domains, such as chromodomains, Tudor domains, and MBT domains, which act as docking sites for methylated lysines.[16] This recognition event then triggers downstream signaling cascades, influencing processes like chromatin remodeling and protein-protein interactions.[3]

Lysine_Methylation_Cycle Unmodified_Lysine Unmodified Lysine Kme1 Monomethyl-lysine (Kme1) Unmodified_Lysine->Kme1 +CH3 Kme1->Unmodified_Lysine -CH3 Kme2 Dimethyl-lysine (Kme2) Kme1->Kme2 +CH3 Readers Reader Proteins (Effectors) Kme1->Readers Binding Kme2->Kme1 -CH3 Kme3 Trimethyl-lysine (Kme3) Kme2->Kme3 Kme2->Readers Binding Kme3->Kme2 Kme3->Readers Binding PKMTs PKMTs (Writers) KDMs KDMs (Erasers)

Caption: The dynamic cycle of lysine methylation states.

Diverse Biological Functions of N-Methylated Lysine

While initially discovered in the context of histones, it is now clear that lysine methylation is a global regulatory mechanism impacting a wide range of cellular processes.

Epigenetic Regulation and Chromatin Dynamics

The most well-characterized role of lysine methylation is in the regulation of chromatin structure and gene expression.[6] Specific methylation marks on histone tails serve as signals that are interpreted by the cellular machinery to either activate or repress transcription.

Histone Methylation MarkTypical Function
H3K4me3Transcriptional Activation[6]
H3K9me3Transcriptional Repression, Heterochromatin formation[6]
H3K27me3Transcriptional Repression[17]
H3K36me3Transcriptional Elongation[17]
H3K79me3Transcriptional Activation[17]
Regulation of Non-Histone Proteins

A growing body of evidence demonstrates that a vast number of non-histone proteins are also subject to lysine methylation, influencing their stability, localization, and interactions.[1][2][3][4][18][19][20] This has profound implications for various cellular pathways, including:

  • Signal Transduction: Methylation can modulate the activity of key signaling proteins, such as transcription factors and kinases.[6] For example, the tumor suppressor protein p53 is a well-known non-histone target of lysine methylation, which affects its stability and transcriptional activity.[3][5][16][18][19][21]

  • DNA Damage Response: Lysine methylation plays a critical role in the cellular response to DNA damage, influencing the recruitment of repair factors to sites of lesions.[3]

  • Metabolism: Key enzymes involved in glucose and lipid metabolism are regulated by lysine methylation, highlighting a direct link between this PTM and cellular energy homeostasis.[22]

  • Cytoskeletal Dynamics: Methylation of cytoskeletal proteins can impact cell morphology, migration, and division.[23]

Methodologies for the Study of N-Methylated Lysine

The study of lysine methylation requires a combination of sensitive and specific techniques to detect, quantify, and functionally characterize this modification.

Immunodetection Methods

Antibody-based approaches are widely used for the initial detection and visualization of methylated proteins.

  • Western Blotting: This technique utilizes antibodies specific to a particular methylated lysine residue to detect its presence on a target protein within a complex protein mixture.[24]

  • Immunoprecipitation (IP): IP can be used to enrich for a specific methylated protein or to enrich for all proteins containing a particular methylation mark using pan-specific methyl-lysine antibodies.[25][26]

Experimental Protocol: Immunoprecipitation of Methylated Peptides

  • Protein Extraction and Digestion: Lyse cells or tissues and digest the proteome into peptides using an enzyme such as trypsin.

  • Antibody-Bead Conjugation: Conjugate pan-specific anti-methyl-lysine antibodies to magnetic or agarose beads.

  • Peptide Immunoprecipitation: Incubate the peptide mixture with the antibody-conjugated beads to enrich for methylated peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched methylated peptides from the beads.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS to identify the specific methylation sites.[26]

Causality Behind Experimental Choices: The choice of a highly specific antibody is paramount for the success of this technique. The digestion of proteins into peptides prior to IP often improves the accessibility of the methylated lysine residue to the antibody.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has become the cornerstone for the unbiased and comprehensive analysis of protein methylation.[24][27][28]

  • Bottom-Up Proteomics: This is the most common approach, where proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] The mass shift caused by the addition of methyl groups allows for the identification and localization of the modification.

  • Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT) can be coupled with MS to quantify changes in lysine methylation across different experimental conditions.[29]

MS_Workflow cluster_0 Mass Spectrometry Workflow for Lysine Methylation A 1. Protein Extraction B 2. Enzymatic Digestion A->B C 3. Peptide Enrichment (Optional) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis (Site ID & Quant) D->E

Caption: A typical workflow for mass spectrometry-based analysis of lysine methylation.

Enzymatic Assays

In vitro assays are essential for characterizing the activity of PKMTs and KDMs.

  • Radioactive Methyltransferase Assay: This classic assay uses a radiolabeled methyl donor (³H-SAM) to measure the incorporation of methyl groups onto a substrate.[30]

  • Non-Radioactive Assays: Various non-radioactive methods have been developed that detect the production of S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction.[30]

Therapeutic Implications and Future Perspectives

The dysregulation of lysine methylation is implicated in a growing number of diseases, including cancer, developmental disorders, and metabolic diseases.[8][15][18][22][31] This has made the enzymes that regulate lysine methylation attractive targets for therapeutic intervention.[3][18] Several small molecule inhibitors of PKMTs and KDMs are currently in clinical development.[22]

The field of lysine methylation is rapidly evolving, with ongoing efforts to:

  • Identify novel methylated proteins and their functions.

  • Elucidate the complex interplay between lysine methylation and other PTMs.[32]

  • Develop more potent and specific inhibitors for therapeutic use.

A deeper understanding of the natural occurrence and functional consequences of N-methylated lysine will continue to provide critical insights into cellular regulation and pave the way for novel therapeutic strategies.

Sources

Methodological & Application

Application Note: In Vivo Incorporation of 6-Amino-2-(methylamino)hexanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The integration of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized drug development and structural biology. Specifically, 6-amino-2-(methylamino)hexanoic acid (commonly known as -methyllysine, CAS 7431-89-2)[1] is a highly sought-after building block. Unlike side-chain modifications (e.g., -methyllysine) which act as epigenetic signals, alpha-methylation fundamentally alters the peptide backbone. This modification restricts Ramachandran dihedral angles, induces conformational rigidity, and confers profound resistance to proteolytic degradation—key attributes for next-generation peptide therapeutics.

The Mechanistic Challenge: Incorporating -methylated amino acids via cell culture is notoriously difficult. The ribosomal peptidyl transferase center (PTC) and endogenous Elongation Factor Tu (EF-Tu) have evolved strictly to accommodate primary alpha-amines. The secondary amine of 6-amino-2-(methylamino)hexanoic acid lacks an amide proton for optimal hydrogen bonding and introduces significant steric bulk, which inherently stalls translation and reduces incorporation efficiency[2].

The Solution: Successful in vivo incorporation requires a highly optimized Genetic Code Expansion (GCE) strategy utilizing an Orthogonal Translation System (OTS). By pairing an engineered aminoacyl-tRNA synthetase (aaRS) capable of recognizing the -methyl group with an orthogonal suppressor tRNA (e.g., tRNA CUA​ ), we can reassign the UAG amber stop codon[3]. To overcome the low EF-Tu affinity, the intracellular concentration of the ncAA must be driven artificially high to push the thermodynamic equilibrium toward tRNA charging and subsequent ribosomal delivery[4][5].

Quantitative Data & Optimization Parameters

To ensure successful incorporation, several thermodynamic and kinetic barriers must be overcome. Table 1 summarizes the critical parameters required to shift the equilibrium toward full-length protein synthesis.

Table 1: Quantitative Parameters for -methyllysine Incorporation

ParameterOptimal Range/ValueMechanistic Rationale
ncAA Concentration 2.0 – 5.0 mMCompensates for the molecule's low EF-Tu affinity and poor PTC accommodation by driving passive cellular uptake.
Transfection Ratio 1:2 (Target : OTS)Excess OTS plasmid ensures high steady-state levels of orthogonal tRNA and aaRS to outcompete endogenous Release Factor 1 (RF1).
Expression Time 48 – 72 hoursAccommodates slower translation kinetics caused by the steric bulk of the -methyl group during peptide bond formation.
Suppression Efficiency 15% – 35%Limited by RF1 competition and transient ribosomal stalling at the modified peptide bond.
Mass Shift +14.01 DaConfirms successful methylation at the alpha-amine position compared to canonical lysine.

Self-Validating Experimental Protocol

This protocol utilizes HEK293T cells due to their high transfection efficiency and robust tolerance for OTS plasmids. To ensure this is a self-validating system , the target gene must be engineered with a C-terminal reporter tag (e.g., FLAG or His6) located downstream of the UAG amber codon. Full-length protein will only be detected if 6-amino-2-(methylamino)hexanoic acid is successfully incorporated; otherwise, translation terminates prematurely.

Phase 1: Reagent Preparation
  • Weigh the ncAA: Aliquot the required mass of 6-amino-2-(methylamino)hexanoic acid hydrochloride[1].

  • Solubilization: Dissolve the powder in sterile DPBS to achieve a stock concentration of 100 mM.

  • Neutralization (Critical Step): Titrate the stock solution with 1M NaOH until the pH reaches exactly 7.4, then filter sterilize (0.22 µm).

    • Causality: The hydrochloride salt is highly acidic. Dissolving it directly into culture media without neutralization will cause a rapid pH drop, overwhelming the media's buffering capacity and leading to immediate cytotoxicity.

Phase 2: Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a 6-well plate at 3×105 cells/well in standard DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Co-Transfection: Transfect the cells using a liposomal reagent (e.g., Lipofectamine 3000). Use a 1:2 mass ratio of the target plasmid (containing the UAG codon) to the OTS plasmid.

    • Causality: Over-saturating the cell with the OTS plasmid ensures that the orthogonal translation machinery is overexpressed relative to the target mRNA, which is critical to outcompete endogenous RF1 at the amber stop codon[6].

Phase 3: ncAA Incorporation
  • Media Exchange: 6 hours post-transfection, carefully aspirate the transfection media.

  • Supplementation: Replace with fresh DMEM (10% FBS) supplemented with the neutralized 6-amino-2-(methylamino)hexanoic acid stock to a final concentration of 3.0 mM.

    • Causality: Removing the transfection reagent minimizes long-term lipid toxicity. The high extracellular concentration of the ncAA establishes a steep gradient to drive passive cellular uptake, compensating for the molecule's poor affinity for endogenous amino acid transporters[2].

  • Incubation: Incubate the cells for 48 to 72 hours.

    • Causality: The steric hindrance of the alpha-methyl group significantly slows the kinetics of peptide bond formation at the PTC. An extended expression window maximizes the yield of the full-length modified protein.

Phase 4: Harvest and Validation
  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Validation: Centrifuge the lysate and analyze the supernatant via Western Blotting (probing for the C-terminal tag) and intact mass spectrometry to verify the +14.01 Da mass shift.

Workflow Visualization

Workflow cluster_0 Phase 1: Cellular Uptake & Charging cluster_1 Phase 2: Ribosomal Translation NCAA 6-amino-2-(methylamino) hexanoic acid aaRS Engineered aaRS NCAA->aaRS Binding Charged Aminoacyl-tRNA aaRS->Charged ATP-dependent Acylation tRNA Orthogonal tRNA_CUA tRNA->aaRS Recognition Ribosome Ribosome (PTC) Charged->Ribosome EF-Tu Delivery Protein N-alpha-methylated Protein Ribosome->Protein Peptide Bond Formation mRNA mRNA with UAG Codon mRNA->Ribosome Decoding

Workflow for amber suppression-mediated incorporation of N-alpha-methyllysine in cell culture.

References

  • Title: Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P Source: ACS Chemical Biology URL: [Link]

  • Title: Optimal Codon Choice can Improve the Efficiency and Fidelity of N-Methyl Amino Acid Incorporation into Peptides by In Vitro Translation Source: Angewandte Chemie URL: [Link]

  • Title: Engineering Ribosomal Machinery for Noncanonical Amino Acid Incorporation Source: Chemical Reviews URL: [Link]

  • Title: Chemical approaches to understand the language of histone modifications Source: PMC / NIH URL: [Link]

Sources

Application Notes and Protocols for 6-amino-2-(methylamino)hexanoic acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-amino-2-(methylamino)hexanoic acid is a derivative of the essential amino acid lysine, characterized by a methyl group on the alpha-amino group. While not a commonly documented compound in mass spectrometry literature, its structural similarity to lysine and its methylated variants suggests several potential high-value applications. This document outlines hypothetical, yet scientifically grounded, protocols for its use in mass spectrometry-based research, particularly in proteomics and metabolomics. These applications are extrapolated from established methods for similar compounds and are intended to serve as a foundational guide for researchers exploring the utility of this novel molecule.

The primary proposed applications are:

  • Internal Standard for Quantification of Lysine and its Methylated Derivatives: The stable isotope-labeled version of 6-amino-2-(methylamino)hexanoic acid can serve as an excellent internal standard for the accurate quantification of lysine, monomethyl-lysine, and other related metabolites in complex biological samples.

  • Derivatization Agent for Enhanced Analyte Detection: The primary amino group at the 6-position offers a reactive site for derivatization, potentially enabling the labeling of acidic protons in other molecules to improve their ionization efficiency and chromatographic retention.

  • Research Tool for Studying Protein Methylation: As a structural analog of methylated lysine, this compound can be used in competitive binding assays or as a standard in studies of enzymes involved in protein methylation, a critical post-translational modification.

These application notes provide detailed protocols, theoretical justifications, and data interpretation guidelines to facilitate the integration of 6-amino-2-(methylamino)hexanoic acid into advanced mass spectrometry workflows.

Part 1: Use as an Internal Standard for Metabolite Quantification

The quantification of small molecule metabolites, such as amino acids and their derivatives, is often challenged by matrix effects in complex biological samples. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the gold standard for correcting for these effects and ensuring accurate quantification. A deuterated or ¹³C/¹⁵N-labeled version of 6-amino-2-(methylamino)hexanoic acid would be an ideal internal standard for quantifying endogenous lysine and its methylated forms.

Experimental Protocol: Quantification of Lysine Derivatives in Human Plasma

This protocol describes the use of stable isotope-labeled 6-amino-2-(methylamino)hexanoic acid (d4-6-amino-2-(methylamino)hexanoic acid) as an internal standard for the quantification of lysine, monomethyl-lysine, and dimethyl-lysine in human plasma by LC-MS/MS.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • 6-amino-2-(methylamino)hexanoic acid (analytical standard)

  • d4-6-amino-2-(methylamino)hexanoic acid (internal standard)

  • Lysine, monomethyl-lysine, dimethyl-lysine (analytical standards)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plate

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 96-well plate, add 50 µL of plasma to each well.

  • Add 200 µL of a protein precipitation solution (acetonitrile containing 100 ng/mL of d4-6-amino-2-(methylamino)hexanoic acid) to each well.

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lysine147.184.115
Monomethyl-lysine161.198.115
Dimethyl-lysine175.1112.115
6-amino-2-(methylamino)hexanoic acid161.198.115
d4-6-amino-2-(methylamino)hexanoic acid165.1102.115

4. Data Analysis:

  • Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

  • Quantify the analytes in the plasma samples using the calibration curve.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc HPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quant Quantification calibration->quant caption LC-MS/MS Quantification Workflow

Caption: Workflow for metabolite quantification using an internal standard.

Part 2: Derivatization Agent for Carboxylic Acid Containing Molecules

The primary amine at the 6-position of 6-amino-2-(methylamino)hexanoic acid can be utilized as a chemical handle for derivatizing molecules containing carboxylic acid groups. This is particularly useful for small molecules that exhibit poor ionization efficiency or chromatographic retention in their native form. By coupling 6-amino-2-(methylamino)hexanoic acid to a target analyte, the resulting derivative will have improved analytical characteristics.

Experimental Protocol: Derivatization of a Hypothetical Drug Molecule (Drug-COOH)

This protocol describes a method for derivatizing a carboxylic acid-containing drug molecule (Drug-COOH) with 6-amino-2-(methylamino)hexanoic acid using carbodiimide chemistry, followed by LC-MS analysis.

1. Materials and Reagents:

  • Drug-COOH (analyte)

  • 6-amino-2-(methylamino)hexanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Derivatization Procedure:

  • Dissolve 1 mg of Drug-COOH in 1 mL of DMF.

  • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1.5 equivalents of 6-amino-2-(methylamino)hexanoic acid to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by adding 10 µL of water.

  • Dilute the reaction mixture 1:100 with 50% acetonitrile in water for LC-MS analysis.

3. LC-MS Analysis:

  • LC System: HPLC system

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the derivatized product from the starting materials.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Full scan MS to identify the derivatized product, followed by targeted MS/MS to confirm its structure.

Derivatization Reaction Diagram

derivatization cluster_reactants Reactants cluster_reagents Coupling Reagents drug Drug-COOH product Derivatized Product (Drug-CO-NH-...) drug->product reagent 6-amino-2-(methylamino)hexanoic acid reagent->product edc EDC edc->product nhs NHS nhs->product caption Derivatization Reaction Scheme

Caption: General scheme for carbodiimide-mediated derivatization.

Conclusion

References

  • Mass Spectrometry in Drug Discovery and Development. (2022). Wiley. [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (2020). Nature Methods. [Link]

  • Chemical Derivatization for Electrospray Ionization Mass Spectrometry. (2018). Analytical Chemistry. [Link]

  • Post-translational Modifications: On-line Resources. (2023). Expert Review of Proteomics. [Link]

Application Note: Quantitative Analysis of 6-Amino-2-(methylamino)hexanoic Acid by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenges

6-Amino-2-(methylamino)hexanoic acid, commonly known as -methyllysine (CAS: 7431-89-2) [3], is a highly polar, basic amino acid derivative. While -methylation of lysine is a widely studied epigenetic modification found in histones, α -N-methylation represents a distinct and highly specific structural motif occurring in certain bioactive peptides, natural products, and specialized metabolic pathways.

Quantifying -methyllysine in complex biological matrices presents two primary analytical challenges:

  • Chromatographic Retention: The molecule is extremely hydrophilic and zwitterionic. It exhibits virtually no retention on standard C18 reversed-phase (RP) columns.

  • Isobaric Interference: It shares the exact same mass ( m/z 161.128) as -methyllysine and other methylated amino acids, requiring absolute MS/MS specificity to prevent false-positive quantification.

Analytical Strategy & Causality (E-E-A-T)

Chromatographic Rationale: Why HILIC?

To overcome the retention failure of reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. While ion-pairing reagents (such as heptafluorobutyric acid) can force RP retention, they severely suppress electrospray ionization (ESI) efficiency and cause persistent MS source contamination. HILIC leverages the molecule's inherent polarity, providing excellent retention via partitioning and electrostatic interactions. Furthermore, the highly organic mobile phases used in HILIC significantly enhance droplet desolvation in the ESI source, directly increasing assay sensitivity.

Mass Spectrometry Rationale: Fragmentation Causality

To ensure absolute structural specificity against isobaric isomers, the Multiple Reaction Monitoring (MRM) transitions must be grounded in the unique gas-phase chemistry of the α -methylated amine.

Upon positive electrospray ionization, protonated -methyllysine ( [M+H]+ at m/z 161.1) fragments exclusively via the elimination of methylamine ( CH3​NH2​ , 31 Da) from the α -carbon[1, 2]. This highly specific cleavage yields a stable protonated pipecolic acid intermediate at m/z 130.1 [1]. This intermediate further undergoes dissociation (loss of H2​O and CO ) to form a low-mass ion, [C5​H10​N]+ at m/z 84.1[1, 2].

In stark contrast, -methyllysine primarily loses ammonia ( NH3​ , 17 Da) or exhibits different side-chain cleavages. By selecting the 161.1→130.1 transition as the primary quantifier, the assay achieves absolute structural specificity.

Fragmentation_Pathway N1 Precursor Ion [M+H]+ m/z 161.1 N-α-Methyllysine N2 Primary Fragment [M+H - CH3NH2]+ m/z 130.1 Protonated Pipecolic Acid N1->N2 Loss of Methylamine (-31 Da) N3 Secondary Fragment [C5H10N]+ m/z 84.1 Low Mass Ion N2->N3 Loss of H2O + CO (-46 Da)

Fig 1: Gas-phase MS/MS fragmentation pathway of protonated N-α-methyllysine.

Experimental Protocol

Reagents and Materials
  • Analyte: (S)-6-Amino-2-(methylamino)hexanoic acid [3].

  • Internal Standard (IS): D3​

    -methyllysine (or 13C6​ -Lysine if unavailable).
  • Mobile Phases: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Formate, Formic Acid.

  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

Sample Preparation (Self-Validating Workflow)

Causality Check: A simple protein precipitation (PPT) is employed for biofluids. The 3:1 organic-to-aqueous ratio not only precipitates proteins but perfectly matches the initial HILIC mobile phase conditions, preventing solvent-mismatch peak distortion (fronting) upon injection.

  • Aliquot: Transfer 50 µL of biological sample (plasma/serum or cell lysate) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (1 µg/mL). Self-Validation: The IS is added before extraction to correct for matrix effects, ionization suppression, and variations in extraction recovery.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the supernatant to an LC autosampler vial for direct injection.

LCMS_Workflow N1 1. Sample Aliquot (50 µL Biofluid) N2 2. IS Addition (Corrects Matrix Effects) N1->N2 N3 3. Protein Precipitation (150 µL Cold ACN + 1% FA) N2->N3 N4 4. Centrifugation (14,000 x g, 10 min) N3->N4 N5 5. HILIC-MS/MS Analysis (BEH Amide Column) N4->N5

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Liquid Chromatography (HILIC) Conditions

Causality Check: 10 mM Ammonium formate is strictly required in Mobile Phase A. The ionic strength minimizes secondary ion-exchange interactions between the basic amine groups of the analyte and unendcapped silanols on the stationary phase, ensuring sharp, symmetrical peaks.

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01090Initial
1.010906 (Linear)
4.050506 (Linear)
5.050506 (Linear)
5.110906 (Linear)
8.01090Re-equilibration
Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose Nα -methyllysine161.1130.14518Quantifier Nα -methyllysine161.184.14532Qualifier D3​ Nα -methyllysine164.1133.14518Internal Standard

Data Presentation & Validation Metrics

The assay must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA) to ensure trustworthiness. Representative performance metrics for this HILIC-MS/MS method are summarized below:

Validation ParameterMetric / Result
Linear Dynamic Range 5.0 ng/mL – 5,000 ng/mL
Limit of Detection (LOD) 1.5 ng/mL (S/N > 3)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL (S/N > 10, CV < 20%)
Intra-Assay Precision (CV%) 3.2% – 6.8%
Inter-Assay Precision (CV%) 4.5% – 8.1%
Matrix Effect (Recovery) 92% – 105% (IS normalized)
Carryover < 0.1% following Upper Limit of Quantitation (ULOQ)

References

  • Harrison, A. G. (2001). Mechanistic Investigations on N–C α Bond Cleavages in Dibasic Peptides Containing Internal Lys and Arg Residues. ResearchGate. Available at:[Link]

  • Farrugia, J. M., et al. (2001). A Study of b1+H2O and b1-Ions in the Product Ion Spectra of Dipeptides Containing N-Terminal Basic Amino Acid Residues. ResearchGate. Available at:[Link]

Application Note: HPLC Analysis of 6-amino-2-(methylamino)hexanoic acid via Automated Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 6-amino-2-(methylamino)hexanoic acid using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to its structure, which contains both a primary and a secondary amine, a dual-reagent pre-column derivatization strategy employing o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) is detailed. This method ensures comprehensive derivatization of the target analyte, leading to enhanced chromatographic retention on reversed-phase media and highly sensitive detection. The protocols herein are designed for researchers, scientists, and drug development professionals requiring a robust, reproducible, and sensitive analytical method.

Introduction: The Analytical Challenge

6-amino-2-(methylamino)hexanoic acid, a derivative of the essential amino acid lysine, presents a unique analytical challenge due to its chemical structure. It possesses two nucleophilic sites susceptible to derivatization: a primary amine at the 6-position (ε-amino group) and a secondary amine at the 2-position (α-amino group). Like most amino acids, it lacks a native chromophore or fluorophore, precluding sensitive and selective analysis by common HPLC detectors such as UV-Vis or Fluorescence without chemical modification.[1][2][3]

Pre-column derivatization is a widely adopted strategy to overcome these limitations.[4][5] The process involves a chemical reaction that attaches a "tag" to the analyte, rendering it detectable and improving its chromatographic properties. The selection of the derivatizing agent is critical and must be tailored to the analyte's specific functional groups. For 6-amino-2-(methylamino)hexanoic acid, a single reagent is often insufficient for complete derivatization. For instance, o-Phthalaldehyde (OPA) reacts rapidly and selectively with primary amines but not secondary amines.[6][7] Conversely, reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can react with both, but a sequential, selective approach often yields more controlled and reproducible results.

This application note details a robust dual-reagent methodology that leverages the selectivity of OPA for the primary amine, followed by the reaction of FMOC-Cl with the secondary amine. This sequential process ensures the formation of a single, fully derivatized product, ideal for reproducible quantification by RP-HPLC with fluorescence detection.

Principle of Sequential OPA/FMOC-Cl Derivatization

The chosen methodology is a two-step pre-column derivatization performed sequentially, often automated in modern HPLC autosamplers to ensure precise timing and reproducibility.[8][9]

Step 1: OPA Derivatization of the Primary Amine The reaction is initiated in a high-pH environment (typically pH > 9) provided by a borate buffer. This deprotonates the primary amino group, enhancing its nucleophilicity.[9] OPA reacts with this primary amine in the presence of a thiol-containing compound (e.g., 3-mercaptopropionic acid) to form a highly fluorescent and stable isoindole derivative.[10][11] This reaction is extremely rapid, often completing in 1-2 minutes at room temperature.[11] The secondary amine at the 2-position remains unreacted.

Step 2: FMOC-Cl Derivatization of the Secondary Amine Immediately following the OPA reaction, FMOC-Cl is introduced into the reaction mixture. It reacts with the remaining secondary amine to form a stable, fluorescent N-Fmoc derivative.[6][12] This adduct also possesses a strong chromophore, allowing for UV detection if desired.

The final product is a dual-tagged molecule with significantly increased hydrophobicity, allowing for excellent retention and separation on a reversed-phase C18 column.

Derivatization_Reaction Figure 1: Sequential OPA/FMOC-Cl Derivatization cluster_step1 Step 1: Primary Amine Reaction cluster_step2 Step 2: Secondary Amine Reaction Analyte 6-amino-2-(methylamino)hexanoic acid (Primary & Secondary Amine) OPA_Product OPA-Derivative (Fluorescent Isoindole at 6-position) Analyte->OPA_Product + OPA / Thiol (pH > 9) Final_Product Final Dual-Tagged Product (OPA at 6-pos, FMOC at 2-pos) OPA_Product->Final_Product + FMOC-Cl

Caption: Sequential derivatization of the target analyte.

Comparative Analysis of Derivatization Reagents

The choice of the OPA/FMOC-Cl dual system is a deliberate one, based on reaction kinetics, derivative stability, and comprehensive tagging of the analyte's functional groups. A comparison with other common reagents highlights the rationale.

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyl chloroformate (FMOC-Cl)Dansyl Chloride (Dansyl-Cl)
Target Analytes Primary amines only[6][7]Primary and secondary amines[12]Primary and secondary amines, phenols
Detection Method Fluorescence, UVFluorescence, UVFluorescence, UV
Reaction Kinetics Rapid at room temp (<2 min)Rapid, but requires careful pH controlSlow (35-60 min), may require heat[13]
Derivative Stability Low to moderate (can degrade)High (stable for days)[14]High (very stable)
Key Advantage Selective for primary amines, rapidReacts with all amines, stable derivativeStable derivative, well-established
Key Disadvantage Does not react with secondary aminesHydrolysis by-product can interfereSlow reaction, potential for by-products[12]

Detailed Experimental Protocol

This protocol is optimized for an HPLC system equipped with an autosampler capable of automated derivatization programs. Manual execution is possible but requires strict adherence to reaction timings.

Reagent and Standard Preparation
  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 using a concentrated sodium hydroxide solution. Filter through a 0.45 µm filter.

  • OPA Reagent: Dissolve 25 mg of o-Phthalaldehyde in 2.5 mL of methanol. Add 22.5 mL of the 0.4 M Borate Buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[11]

  • FMOC-Cl Reagent (3 mM): Dissolve 7.7 mg of 9-fluorenylmethyl chloroformate in 10 mL of anhydrous acetonitrile. This solution is stable for about one week when stored refrigerated and protected from moisture.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-amino-2-(methylamino)hexanoic acid in 10 mL of 0.1 M HCl. This stock is stable when refrigerated.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to achieve the desired concentration range for the calibration curve.

Automated Derivatization Procedure

The following program should be implemented in the HPLC autosampler's injection sequence.

  • Withdraw 5 µL of Borate Buffer.

  • Withdraw 5 µL of the sample or working standard.

  • Withdraw 5 µL of the OPA Reagent.

  • Mix in a loop or mixing vial for 1.5 minutes.

  • Withdraw 5 µL of the FMOC-Cl Reagent.

  • Mix for 0.5 minutes.

  • Inject 10 µL of the final reaction mixture onto the column.

Experimental_Workflow Figure 2: Automated Analysis Workflow A Prepare Reagents & Standards B Load Vials into Autosampler A->B C Execute Automated Derivatization Program (OPA reaction -> FMOC reaction) B->C D HPLC Injection & Separation (Reversed-Phase C18 Column) C->D E Fluorescence Detection (Wavelength Switching) D->E F Data Acquisition & Analysis E->F

Caption: Overview of the analytical workflow.

HPLC-FLD Operating Conditions

The following conditions have been established for the separation and detection of the derivatized analyte.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Acetate, 0.05% THF, pH 7.2
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-60% B; 20-22 min, 60-100% B; 22-25 min, 100% B; 25-26 min, 100-10% B; 26-30 min, 10% B (re-equilibration)
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Fluorescence Detector Agilent 1260 FLD or equivalent
Wavelength Program Time 0-15 min: Ex 340 nm, Em 450 nm (for OPA derivative) Time 15.1-30 min: Ex 266 nm, Em 305 nm (for FMOC derivative)

Rationale for Wavelength Switching: The detector program is set to initially detect the OPA-tagged portion of the molecule at its optimal fluorescence wavelengths. It then switches to the optimal wavelengths for the FMOC tag.[6] While the final molecule contains both tags, this programmed switch ensures maximum sensitivity for all potential elution profiles of similarly derivatized compounds.

Conclusion and Best Practices

The sequential OPA/FMOC-Cl pre-column derivatization method provides a highly sensitive, robust, and reproducible approach for the quantitative analysis of 6-amino-2-(methylamino)hexanoic acid by RP-HPLC. The automation of the derivatization process is a key element, minimizing variability and improving laboratory workflow.[8]

For optimal results, consider the following:

  • Reagent Freshness: OPA reagent is susceptible to degradation and should be prepared fresh daily.[11]

  • pH Control: The high pH of the borate buffer is critical for the efficiency of the OPA reaction.

  • Moisture Prevention: FMOC-Cl is sensitive to moisture. Ensure the reagent is stored in a desiccator and prepared in anhydrous acetonitrile.

  • System Blank: Regularly run a blank derivatization (using 0.1 M HCl instead of a standard) to identify any reagent-related artifact peaks.

By adhering to this detailed protocol, researchers can achieve reliable and accurate quantification of this dual-functionalized amino acid derivative, supporting advancements in pharmaceutical development and biochemical research.

References

  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Benchchem. (n.d.). Application of Ninhydrin in Post-Column Derivatization for HPLC: Detailed Application Notes and Protocols.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with -.
  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method.
  • ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.
  • JASCO. (2022, January 31). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
  • ResearchGate. (n.d.). derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc.
  • Auriga Research. (n.d.). ARBRO Does Amino Acid Analysis by Post-column Derivatization.
  • Taylor & Francis. (2010, April 8). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation.
  • PMC. (n.d.). Targeted quantification of amino acids by dansylation.
  • Hitachi High-Tech. (n.d.). Amino Acid Analysis Basic Course.
  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Dansylated Amino Acids.
  • Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?.
  • PubMed. (2009, April 10). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study.
  • Thermo Fisher Scientific. (2023, October 30). Decoding Amino Acids Using Ion Chromatography - AnalyteGuru.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives.
  • Thermo Fisher Scientific. (n.d.). AB004093: Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC syst.
  • JASCO Inc. (2024, January 5). Analysis of Dabsyl Amino Acids using HPLC.
  • Sigma-Aldrich. (n.d.). Phthaldialdehyde OPA HPLC Derivatization Reagent.
  • Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization, LiChropur , = 99.0 HPLC 28920-43-6.
  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

Sources

Troubleshooting & Optimization

troubleshooting 6-amino-2-(methylamino)hexanoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-amino-2-(methylamino)hexanoic acid (commonly referred to as -methyllysine).

Synthesizing this target molecule presents a classic chemoselectivity challenge. The presence of two nucleophilic amines (the α -amine and the ϵ -amine) alongside an electrophilic carboxyl group creates a high probability for off-target side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic logic to ensure high-yield, enantiopure synthesis.

Part 1: Diagnostic Logic Tree

Use the following diagnostic tree to map your analytical results (LC-MS/NMR) to the correct mechanistic failure and its corresponding solution.

TroubleshootingTree Start Identify Impurity in LC-MS/NMR Mass174 m/z +14 (Over-methylation) Start->Mass174 Mass128 m/z -18 (Lactamization) Start->Mass128 LossEE Loss of Enantiomeric Excess (Racemization) Start->LossEE Fix1 Switch to Oxazolidinone Route (Freidinger) Mass174->Fix1 Fix2 Ensure strict N-epsilon protection (e.g., Boc/Cbz) Mass128->Fix2 Fix3 Avoid strong bases (NaH) Use mild conditions LossEE->Fix3

Caption: Diagnostic logic tree for identifying and resolving synthesis side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass shift of +14 Da (m/z 175 for the protonated species) relative to the desired product. Why is this happening?

A1: Over-methylation ( N,N -dimethylation).

  • Causality: When attempting direct reductive amination using formaldehyde ( CH2​O ) and sodium cyanoborohydride ( NaBH3​CN ), the reaction rarely stops at the mono-methylated stage. The newly formed secondary amine ( -methyllysine) is more nucleophilic and sterically unhindered enough to undergo a second reductive amination faster than the initial primary amine.

  • Solution: Abandon direct reductive amination. Instead, utilize the 5-oxazolidinone (Freidinger lactam) method [1]. By condensing the α -amine with formaldehyde to form a 5-membered oxazolidinone ring, you geometrically restrict the nitrogen to a single alkylation event.

Q2: I am observing a major byproduct at m/z 143 (protonated). What is this, and how do I prevent it?

A2: Intramolecular Lactamization (Caprolactam formation).

  • Causality: A mass of 143 Da represents a loss of 18 Da ( H2​O ) from the target mass (161 Da). This is the classic signature of α -amino- ϵ -caprolactam formation. Under coupling or basic conditions, an unprotected ϵ -amine will act as an intramolecular nucleophile, attacking the activated α -carboxyl group to form a thermodynamically stable 7-membered ring [2].

  • Solution: Ensure robust orthogonal protection of the ϵ -amine (e.g., using an -Boc or -Cbz group) before any manipulation of the α -center. The protecting group must remain intact until the final global deprotection step.

Q3: I used methyl iodide (MeI) and sodium hydride (NaH) for direct alkylation. My yield is acceptable, but chiral HPLC shows significant racemization. Why?

A3: Base-catalyzed enolization.

  • Causality: The α -proton of an amino acid is highly acidic when the amine is protected by an electron-withdrawing carbamate group. Strong bases like NaH abstract this α -proton, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity at C2 is destroyed.

  • Solution: Switch to the acid-catalyzed oxazolidinone reductive cleavage route. Because this mechanism relies on acidic conditions (TFA) and hydride transfer ( Et3​SiH ), the α -proton is never abstracted, preserving >99% enantiomeric excess (ee) [3].

Part 3: Synthesis Workflows & Side Reactions

SynthesisPathway SM N-epsilon-Protected L-Lysine Intermediate 5-Oxazolidinone Intermediate SM->Intermediate (CH2O)n, pTsOH Dean-Stark OverMe N,N-dimethyl Side Product SM->OverMe Direct Reductive Amination Lactam Caprolactam Side Product SM->Lactam Unprotected epsilon-amine Coupling conditions Desired 6-amino-2-(methylamino) hexanoic acid Intermediate->Desired Et3SiH, TFA Reductive Cleavage

Caption: Workflow of N-alpha-methyllysine synthesis and common side reactions.

Part 4: Quantitative Comparison of Methylation Strategies

Synthesis StrategyReagentsOver-methylation RiskRacemization RiskRegioselectivityTypical Yield
Direct Reductive Amination CH2​O , NaBH3​CN High (Forms N,N -dimethyl)LowPoor (if ϵ -amine unprotected)20-40%
Direct Alkylation MeI, NaHHighHigh (Base-catalyzed enolization)Poor<30%
Oxazolidinone (Freidinger) 1. CH2​O , pTsOH 2. Et3​SiH , TFANone (Sterically restricted)None (Acidic conditions)Excellent (Requires ϵ -protection)75-85%

Part 5: Self-Validating Experimental Protocol

To bypass the side reactions detailed above, we strongly recommend the Oxazolidinone (Freidinger) Route [1]. This protocol is designed as a self-validating system; do not proceed to the next step unless the analytical checkpoint is cleared.

Step 1: 5-Oxazolidinone Ring Formation
  • Suspend -Cbz-L-Lysine (10 mmol) in 100 mL of anhydrous toluene.

  • Add paraformaldehyde (40 mmol) and p-toluenesulfonic acid (pTsOH) monohydrate (0.5 mmol).

  • Reflux the mixture under a Dean-Stark trap for 2-4 hours.

    • Causality: Paraformaldehyde acts as the methylene source. The Dean-Stark trap removes water, driving the thermodynamic equilibrium toward the closed 5-membered oxazolidinone ring, which acts as a rigid protecting group preventing over-alkylation.

    • Self-Validation Checkpoint: Analyze the intermediate via IR spectroscopy. Successful formation of the oxazolidinone ring is confirmed by the appearance of a distinct lactone carbonyl stretch at ~1800 cm⁻¹. Do not proceed if this peak is absent.

Step 2: Reductive Cleavage
  • Dissolve the crude oxazolidinone in 50 mL of anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (50 mL) and triethylsilane ( Et3​SiH ) (30 mmol).

  • Stir at room temperature for 24 hours.

    • Causality: TFA protonates the oxazolidinone oxygen, increasing the electrophilicity of the aminal carbon. Triethylsilane then delivers a hydride to selectively cleave the C-O bond, leaving the N−CH3​ group intact.

    • Self-Validation Checkpoint: Monitor via 1H -NMR. The reaction is complete when the aminal protons ( O−CH2​−N ) at ~5.3 ppm completely disappear, and a sharp singlet corresponding to the N−CH3​ group appears at ~2.7 ppm.

Step 3: Global Deprotection
  • Dissolve the intermediate in methanol (50 mL).

  • Add 10% Pd/C (10% w/w).

  • Stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and lyophilize.

    • Causality: Hydrogenolysis with Pd/C selectively removes the -Cbz protecting group without affecting the newly formed -methyl group or the aliphatic chain.

    • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The final product (6-amino-2-(methylamino)hexanoic acid) will stain purple/blue, confirming the presence of the free ϵ -primary amine, while the α -secondary amine will stain a weaker yellow/brown.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.[Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846.[Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Synthesis of Fmoc-N-methyl-α-amino Acids. Journal of Peptide Science, 12(3), 213-219.[Link]

optimizing metabolic labeling efficiency with 6-amino-2-(methylamino)hexanoic acid

Welcome to the Technical Support Center for Non-Canonical Amino Acid Incorporation. As a Senior Application Scientist, I have designed this guide to help you overcome the biophysical and biochemical hurdles associated with incorporating 6-amino-2-(methylamino)hexanoic acid (commonly known as N

α
Because N
α
I. System Architecture & Workflow

To successfully incorporate 6-amino-2-(methylamino)hexanoic acid, we must bypass the natural aminoacyl-tRNA synthetases (which will reject this unnatural substrate) and optimize the ribosomal Peptidyl Transferase Center (PTC) to accommodate the N -alkyl group.

GN16-amino-2-(methylamino)hexanoic acid(N-α-methyllysine)N2Flexizyme (dFx) Aminoacylationonto Engineered tRNA^ProN1->N2 Chemical ChargingN3Reconstituted Translation (PURE)Depleted of Natural LysineN2->N3 aa-tRNA DeliveryN4Optimized PTC EnvironmentpH 8.0-8.5 + EF-P SupplementationN3->N4 Elongation RescueN5Backbone-Modified Peptidomimetic(Protease Resistant)N4->N5 Successful Translation

Workflow for the ribosomal incorporation of 6-amino-2-(methylamino)hexanoic acid.

II. Step-by-Step Methodology: Self-Validating Incorporation Protocol

This protocol utilizes a reconstituted cell-free translation system (PURE system) to provide absolute control over the amino acid pool, paired with flexizyme technology for orthogonal tRNA charging.

Phase 1: Orthogonal Aminoacylation (The Checkpoint)

  • Substrate Activation: Activate 6-amino-2-(methylamino)hexanoic acid as a 3,5-dinitrobenzyl ester (DBE) to make it compatible with the dinitro-flexizyme (dFx).

  • tRNA Selection: Do not use a standard tRNA Lys . Instead, use an engineered chimeric tRNA based on the tRNA Pro body (e.g., tRNA Pro1E2 ). Causality: The tRNA Pro T-stem has evolved to bind Elongation Factor Tu (EF-Tu) tightly, compensating for the weak EF-Tu affinity inherent to N -alkylated amino acids[1].

  • Flexizyme Reaction: Incubate 50 µM tRNA Pro1E2 , 50 µM dFx, and 5 mM activated N
    α -methyllysine in 50 mM HEPES-K (pH 7.5), 600 mM MgCl 2​ on ice for 2 hours.
  • Validation Checkpoint: Precipitate the tRNA and analyze a 1 µL aliquot via MALDI-TOF MS. Do not proceed to translation unless >60% aminoacylation efficiency is confirmed.

Phase 2: Optimized In Vitro Translation

  • System Preparation: Prepare a PURE system reaction mixture lacking natural L-lysine to prevent competitive incorporation.

  • pH Adjustment (Critical): Adjust the translation buffer to pH 8.0. Causality: The N -methyl group increases the pKa of the secondary amine. At standard pH 7.0, it remains fully protonated and acts as a poor nucleophile. Raising the pH to 8.0 increases the fraction of deprotonated amines, drastically accelerating peptidyl transfer[2].

  • Elongation Rescue: Supplement the reaction with 5 µM Elongation Factor P (EF-P). Causality: EF-P naturally rescues ribosomes stalled at poly-proline motifs. Because N
    α -methyllysine is structurally analogous to proline (both are N -alkylated), EF-P stabilizes the P-site tRNA and optimally positions the PTC for the incoming modified amino acid[3].
    Execution: Add 50 µM of the pre-charged N
    α -methyllysyl-tRNA Pro1E2 and incubate at 37°C for 2 hours.
  • Purification: Isolate the synthesized peptidomimetic via anti-FLAG or Ni-NTA affinity chromatography, depending on your engineered mRNA tag.

III. Quantitative Data: Factors Influencing Incorporation Efficiency
The table below summarizes the expected relative yields of N
α
Translation ConditionRelative Yield (%)Causality / Mechanistic Driver
Wild-Type (pH 7.0, tRNA Lys ) < 5%Protonated N -nucleophile; poor EF-Tu binding; severe PTC steric clash.
pH 8.0 + tRNA Lys 15%Improved nucleophilicity, but EF-Tu delivery remains the rate-limiting step.
pH 8.0 + tRNA Pro body 45%Chimeric T-stem restores thermodynamic binding affinity to EF-Tu[2].
pH 8.0 + tRNA Pro
  • EF-P
> 85%EF-P stabilizes the P-site, preventing elongation stalling and abortive truncation[3].
IV. Troubleshooting Guide & Logic Tree

When experiments fail, the root cause usually lies in either thermodynamics (EF-Tu delivery) or kinetics (PTC transfer rates). Follow this logic tree to diagnose your specific failure mode.

TroubleshootingIssueIssue: Low/No Incorporation of6-amino-2-(methylamino)hexanoic acidCheck1Is the translation buffer pH < 7.5?Issue->Check1Fix1Adjust to pH 8.0-8.5 to deprotonatethe N-nucleophileCheck1->Fix1 YesCheck2Is the tRNA body optimized?Check1->Check2 NoFix2Switch to tRNA^Pro chimeric bodyfor restored EF-Tu affinityCheck2->Fix2 NoCheck3Are truncated products detectedon MALDI-TOF MS?Check2->Check3 YesFix3Supplement with Elongation Factor P (EF-P)to rescue ribosome stallingCheck3->Fix3 Yes

Diagnostic logic tree for troubleshooting N-α-methyllysine translation failures.

Q: I confirmed my tRNA is >80% aminoacylated, but I am still getting zero full-length peptide. What is happening?
A: You are likely experiencing "futile cycling." Because the N
α2
Q: My mass spectrometry data shows a large peak corresponding to a truncated peptide that stops exactly one residue before the 6-amino-2-(methylamino)hexanoic acid insertion site.
A: This is classic elongation stalling. The ribosome successfully translated the preceding sequence, but the geometry of the PTC is distorted by the incoming N -alkylated amino acid. Supplement your reaction with 5 µM of Elongation Factor P (EF-P). EF-P binds between the E and P sites of the ribosome, restricting the conformational flexibility of the P-site tRNA and forcing the nascent chain into an optimal geometry for nucleophilic attack by the N
α3
Q: Can I use EF-Sep instead of EF-P?

A: EF-Sep is an engineered variant of EF-Tu (with Glu216Asn and Asp217Gly mutations) designed specifically to reduce electrostatic repulsion when incorporating negatively charged amino acids (like D-Asp or N -methyl-Glu)[1]. Because 6-amino-2-(methylamino)hexanoic acid has a positively charged ϵ -amino group, EF-Sep will not provide a significant benefit over wild-type EF-Tu. Stick to optimizing the tRNA Pro body and adding EF-P.

V. Frequently Asked Questions (FAQs)

Q: Why use 6-amino-2-(methylamino)hexanoic acid instead of standard L-lysine or ϵ -methylated lysine? A: While ϵ -methylated lysines are used to study epigenetic post-translational modifications (PTMs), α -methylated amino acids are used to engineer peptidomimetics . The addition of the methyl group to the peptide backbone restricts the ϕ and ψ dihedral angles, locking the peptide into specific secondary structures (often promoting β -turns). Furthermore, it eliminates the amide hydrogen, rendering the peptide highly resistant to proteolytic degradation—a critical feature for peptide drug development[4].

Q: Can I perform this metabolic labeling in living E. coli cells (in vivo) rather than a cell-free system? A: In vivo incorporation of N
α4
Q: Will the ϵ -amino group of 6-amino-2-(methylamino)hexanoic acid interfere with the flexizyme charging reaction? A: Yes, it can. The flexizyme relies on the activation of the α -carboxyl group (via a DBE ester). If the ϵ -amino group is unprotected, it may undergo intramolecular cyclization or intermolecular cross-reactivity. It is highly recommended to use an orthogonally protected derivative (e.g., ϵ
N
VI. References
  • Ribosomal Synthesis of N-Methyl Peptides Journal of the American Chemical Society (JACS) 4[4]

  • Peptide formation by N-methyl amino acids in translation is hastened by higher pH and tRNA(Pro) ACS Chemical Biology 2[2]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P ACS Chemical Biology 3[3]

  • Ribosomal incorporation of negatively charged d-α- and N-methyl-l-α-amino acids enhanced by EF-Sep PMC / Royal Society1[1]

Technical Support Center: Synthesis of 6-Amino-2-(methylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-amino-2-(methylamino)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and increase the final product yield. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of Synthesis

The synthesis of 6-amino-2-(methylamino)hexanoic acid, a derivative of the essential amino acid L-lysine, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic approach involves the selective protection of the ε-amino group of lysine, followed by methylation of the α-amino group, and subsequent deprotection.

A critical step in this synthesis is the reductive amination of a suitable keto-acid precursor or the direct methylation of a protected lysine derivative.[1][2] Reductive amination offers a controlled method for introducing the methylamino group, minimizing the over-alkylation that can occur with direct alkylation methods.[2] The choice of protecting groups for the ε-amino and carboxyl groups is paramount to the success of the synthesis, as their stability and selective removal directly impact the overall yield and purity of the final product.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 6-amino-2-(methylamino)hexanoic acid, providing detailed explanations and actionable protocols to resolve them.

Question 1: Low yield after the methylation step. What are the potential causes and how can I improve it?

Answer:

Low yields during the methylation of the α-amino group can stem from several factors, including incomplete reaction, side reactions, or issues with the starting material. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The methylation reaction may not have gone to completion.

    • Causality: Insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the methylating agent can lead to a significant amount of unreacted starting material.

    • Solution:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product.

      • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can promote side reactions. A systematic optimization study is recommended.

      • Adjust Stoichiometry: Ensure an appropriate excess of the methylating agent is used. A 1.1 to 1.5 molar equivalent excess is often a good starting point, but this may need to be optimized.

  • Side Reaction: Over-methylation: The formation of a tertiary amine by the addition of two methyl groups to the α-amino nitrogen is a common side reaction.

    • Causality: Using a highly reactive methylating agent or harsh reaction conditions can favor di-methylation.

    • Solution:

      • Choice of Methylating Agent: Employ a less reactive methylating agent. For instance, instead of methyl iodide, consider using dimethyl sulfate or formaldehyde followed by reduction (Eschweiler-Clarke reaction).[1]

      • Controlled Addition: Add the methylating agent slowly and at a controlled temperature to minimize local excesses that can lead to over-methylation.

  • Side Reaction: N-methylation of the ε-amino group: If the ε-amino protecting group is not completely stable under the methylation conditions, it can be partially removed, leading to methylation at the ε-position.

    • Causality: The choice of protecting group is critical. Some protecting groups may be labile under the basic or acidic conditions required for α-amino methylation.

    • Solution:

      • Select a Robust Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a common choice for protecting the ε-amino group of lysine due to its stability under a wide range of conditions and its straightforward removal with acid.[5] Other options include the Benzyloxycarbonyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups, each with its own set of compatible reaction conditions.[4]

Question 2: Difficulty in purifying the final product. What are the common impurities and how can I remove them?

Answer:

Purification challenges often arise from the presence of closely related impurities that are difficult to separate from the desired product.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete reaction will leave residual protected lysine.

    • Over-methylated Product: The di-methylated analog of the final product.

    • Isomeric Impurities: Impurities arising from methylation at the ε-amino group.

    • Residual Protecting Groups: Incomplete deprotection will leave traces of the protecting groups.

  • Purification Strategies:

    • Crystallization: If the final product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities dissolved.

    • Chromatography:

      • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids based on their charge. Since the desired product and potential impurities have different numbers of basic amino groups, they will interact differently with the ion-exchange resin, allowing for their separation.

      • Reverse-Phase High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool.[6] By carefully selecting the column and mobile phase, it is possible to resolve the desired product from closely related impurities.

Question 3: The deprotection step is resulting in a low yield or a complex mixture of products. How can I optimize this step?

Answer:

The deprotection step is crucial and can be a source of yield loss if not performed correctly.

  • Incomplete Deprotection:

    • Causality: Insufficient deprotection reagent, inadequate reaction time, or suboptimal temperature can lead to incomplete removal of the protecting groups.

    • Solution:

      • Ensure Sufficient Reagent: Use a sufficient excess of the deprotection reagent. For example, when removing a Boc group, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[5]

      • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the protected starting material.

      • Optimize Conditions: If the reaction is slow, a slight increase in temperature or reaction time may be necessary.

  • Side Reactions During Deprotection:

    • Causality: The harsh conditions required for deprotection can sometimes lead to degradation of the product or other side reactions. For instance, acidic deprotection can lead to the formation of byproducts if the molecule contains other acid-sensitive functional groups.

    • Solution:

      • Use Scavengers: When using strong acids like TFA for deprotection, the addition of scavengers such as triisopropylsilane (TIS) or water can help to quench reactive carbocations that may be formed, preventing them from reacting with the desired product.

      • Choose an Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under different conditions. For example, using a Boc group for the ε-amino group (acid-labile) and a benzyl ester for the carboxylic acid (removable by hydrogenolysis) allows for selective deprotection without affecting other parts of the molecule.[3][4]

III. Frequently Asked Questions (FAQs)

What is the most common synthetic route for 6-amino-2-(methylamino)hexanoic acid?

A widely used approach starts with L-lysine. The ε-amino group is first protected, commonly with a Boc group. This is followed by the protection of the carboxylic acid, often as a methyl or benzyl ester. The α-amino group is then methylated, typically via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.[2] Finally, the protecting groups are removed to yield the final product.

How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most of the reaction steps. Staining with ninhydrin is useful for visualizing amino groups. For more quantitative analysis and to confirm the mass of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

What are the key safety precautions to consider during this synthesis?
  • Always work in a well-ventilated fume hood, especially when handling volatile and toxic reagents like formaldehyde and methylating agents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with strong acids and bases.

  • Sodium cyanoborohydride is toxic and should be handled with care. Quench any residual reagent with an oxidizing agent like bleach before disposal.

IV. Data and Protocols

Table 1: Recommended Protecting Groups and Deprotection Conditions
Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
ε-Aminotert-ButyloxycarbonylBocTrifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]
ε-AminoBenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C) or HBr/Acetic Acid[4]
α-Amino9-FluorenylmethyloxycarbonylFmoc20% Piperidine in Dimethylformamide (DMF)[4]
CarboxylMethyl Ester-OMeSaponification (e.g., LiOH, NaOH)N/A
CarboxylBenzyl Ester-OBnHydrogenolysis (H₂, Pd/C)N/A
Protocol: Reductive Amination of the α-Amino Group

This protocol describes a general procedure for the methylation of the α-amino group of a protected lysine derivative.

  • Dissolve the Nε-protected lysine ester (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Add aqueous formaldehyde (1.1 - 1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.2 - 2.0 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the excess reducing agent by carefully adding acetic acid until the gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Note: This is a general protocol and may require optimization for specific substrates and scales.

V. Visualizations

Synthesis_Workflow Start L-Lysine Step1 Protect ε-Amino Group (e.g., with Boc₂O) Start->Step1 Step2 Protect Carboxyl Group (e.g., as Benzyl Ester) Step1->Step2 Step3 Methylate α-Amino Group (Reductive Amination) Step2->Step3 Step4 Deprotect Carboxyl Group (e.g., Hydrogenolysis) Step3->Step4 Step5 Deprotect ε-Amino Group (e.g., TFA) Step4->Step5 End 6-Amino-2-(methylamino)hexanoic Acid Step5->End

Caption: General synthetic workflow for 6-amino-2-(methylamino)hexanoic acid.

Troubleshooting_Low_Yield Problem Low Yield in Methylation Step Cause1 Incomplete Reaction Problem->Cause1 Cause2 Over-methylation Problem->Cause2 Cause3 ε-Amino Methylation Problem->Cause3 Solution1 Optimize Reaction Time/Temp Increase Reagent Stoichiometry Monitor with TLC/LC-MS Cause1->Solution1 Solution Solution2 Use Milder Methylating Agent Controlled Reagent Addition Cause2->Solution2 Solution Solution3 Use Robust Protecting Group (e.g., Boc) Cause3->Solution3 Solution

Caption: Troubleshooting logic for low yield in the methylation step.

VI. References

  • APL, Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • ACS Publications. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Available from: [Link]

  • Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Available from: [Link]

  • ACS Publications. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Available from: [Link]

  • PMC. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Available from: [Link]

  • ResearchGate. (methyleneamino)hexanoic acid View supplementary material Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2. Available from: [Link]

  • Taylor & Francis Online. Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2-(methyleneamino)hexanoic acid. Available from: [Link]

  • Thieme. Transamination and Reductive Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid. Available from:

  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Available from: [Link]

  • PubMed. Purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase of Flavobacterium sp. Ki72. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Google Patents. US7491520B2 - Biochemical synthesis of 6-amino caproic acid. Available from:

  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available from: [Link]

  • RSC Publishing. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Available from: [Link]

  • PMC. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available from: [Link]

  • AdooQ BioScience. (S)-6-Amino-2-(methylamino)hexanoic acid. Available from: [Link]

  • Digital Commons @ University of Rhode Island. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza. Available from: [Link]

  • Google Patents. US20170036991A1 - Isolation and purification of 6-aminocaproic acid. Available from:

  • Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available from: [Link]

  • MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Available from: [Link]

  • PMC. Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quantitative Proteomics: Reductive Dimethylation vs. SILAC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of quantitative proteomics, the choice of labeling strategy is a critical decision that dictates the scope and accuracy of an experiment. For researchers in drug development and life sciences, understanding the nuances between different methodologies is paramount. This guide provides an in-depth comparison of two prominent techniques: chemical labeling via Reductive Dimethylation , which modifies primary amines on peptides, and metabolic labeling via Stable Isotope Labeling by Amino acids in Cell culture (SILAC) .

While the compound "6-amino-2-(methylamino)hexanoic acid" represents a modified lysine, it is the process of Reductive Dimethylation (ReDi) that creates this type of modification on peptides for mass spectrometry analysis. Therefore, this guide will compare the ReDi method with the well-established SILAC approach, offering field-proven insights and experimental data to guide your selection.

The Fundamental Divide: Chemical vs. Metabolic Labeling

At its core, the choice between Reductive Dimethylation and SILAC is a choice between labeling proteins in vitro (after extraction and digestion) or in vivo (within living cells). This fundamental difference has profound implications for experimental design, sample compatibility, accuracy, and cost.

  • Reductive Dimethylation is a chemical labeling method performed at the peptide level. It uses formaldehyde and a reducing agent to add methyl groups to the N-terminus of each peptide and to the side chain of lysine residues. By using isotopically light or heavy versions of these reagents, peptides from different samples can be distinguished by mass spectrometry.[1][2]

  • SILAC is a metabolic labeling technique where cells are cultured in a medium containing "heavy" stable isotope-labeled amino acids (typically lysine and arginine).[3][4] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[5] This allows for the differentiation of proteomes from different cell populations (e.g., treated vs. untreated) when they are mixed and analyzed together.

In-Depth Analysis: Reductive Dimethylation (ReDi)

Reductive Dimethylation is a robust and cost-effective chemical labeling strategy that offers broad applicability.[6] The reaction is rapid, specific, and the required reagents are significantly less expensive than those for other chemical labeling methods like iTRAQ or TMT.[7][8]

The ReDi Mechanism and Workflow

The process involves a two-step reductive amination reaction on the primary amines of peptides.[2] First, formaldehyde forms a Schiff base with the amino group, which is then reduced by a reagent like sodium cyanoborohydride to form a stable dimethylated amine.[1]

G cluster_0 Sample A (e.g., Control) cluster_1 Sample B (e.g., Treated) A_protein Protein Extraction A_digest Tryptic Digestion A_protein->A_digest A_label Light Labeling (CH₂O, NaBH₃CN) A_digest->A_label mix Mix Samples (1:1) A_label->mix B_protein Protein Extraction B_digest Tryptic Digestion B_protein->B_digest B_label Heavy Labeling (CD₂O, NaBD₃CN) B_digest->B_label B_label->mix frac Fractionation (Optional) mix->frac lcms LC-MS/MS Analysis frac->lcms data Data Analysis & Quantification lcms->data

Caption: Reductive Dimethylation (ReDi) Workflow.
Advantages of Reductive Dimethylation:
  • Universal Applicability : As a post-extraction chemical method, ReDi can be applied to virtually any protein sample, including tissues, biofluids, and cells that cannot be cultured.[1][9] This makes it highly versatile for clinical and translational research.

  • Cost-Effectiveness : The reagents for dimethyl labeling are inexpensive, making it an attractive option for large-scale studies or laboratories with budget constraints.[6][10]

  • Speed and Simplicity : The labeling reaction is fast and straightforward, adding minimal time to the overall sample preparation workflow.[7]

Limitations of Reductive Dimethylation:
  • Late-Stage Mixing : Samples are mixed after protein digestion and labeling. This means that any variability or sample loss during the separate protein extraction and digestion steps can introduce quantitative errors.[7][8]

  • Potential for Incomplete Labeling : While generally efficient, the reaction may not always proceed to completion for all peptides, which can complicate data analysis and affect quantitative accuracy.[11][12]

  • Impact on Peptide Identification : Some studies have observed a lower number of identified peptides and proteins in dimethyl-labeled samples compared to SILAC, potentially due to the diminished recovery of hydrophilic peptides.[8]

In-Depth Analysis: SILAC

SILAC is considered a gold standard for quantitative proteomics in cell culture systems due to its high accuracy and precision.[13] By integrating the label in vivo, it minimizes sample handling errors.[14]

The SILAC Principle and Workflow

The core principle is the complete metabolic incorporation of isotopically labeled amino acids into the cellular proteome. This requires growing cells for at least five to six divisions in a specialized medium where natural ("light") amino acids are replaced with their "heavy" counterparts.[5][15]

G cluster_0 Cell Population A (Control) cluster_1 Cell Population B (Treated) A_culture Culture in 'Light' Medium (e.g., ¹²C₆-Lys, ¹²C₆-Arg) A_treatment Apply Control Condition A_culture->A_treatment mix Mix Cell Populations (1:1) A_treatment->mix B_culture Culture in 'Heavy' Medium (e.g., ¹³C₆-Lys, ¹³C₆-Arg) B_treatment Apply Experimental Treatment B_culture->B_treatment B_treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Tryptic Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: SILAC Experimental Workflow.
Advantages of SILAC:
  • High Accuracy and Precision : Mixing samples at the very beginning of the workflow (at the cell level) significantly reduces errors from sample handling, leading to highly reproducible and precise quantification.[7][13]

  • Physiological Relevance : The in vivo labeling does not involve chemical modifications that could alter peptide properties, providing a more accurate reflection of the cellular state.[16][17]

  • High Labeling Efficiency : With sufficient cell divisions, labeling efficiency can approach 99%, ensuring that nearly the entire proteome is labeled for robust quantification.[15][18]

Limitations of SILAC:
  • Limited Applicability : Traditional SILAC is restricted to cells that can be actively dividing in culture. It is not suitable for primary tissues, clinical samples, or non-dividing cells.[8][13]

  • Cost : The stable isotope-labeled amino acids and the specialized dialyzed serum required for the culture medium are expensive, particularly for large-scale experiments.[13][17]

  • Time-Consuming : The initial phase of adapting cells to the SILAC medium and achieving complete labeling can take several weeks.[3]

  • Metabolic Conversion : In some cell lines, labeled arginine can be metabolically converted to proline, which can complicate quantification if not properly accounted for in the data analysis.[13]

Head-to-Head Comparison: Reductive Dimethylation vs. SILAC

The choice between these two powerful techniques ultimately depends on the specific research question, sample type, and available resources.

FeatureReductive Dimethylation (ReDi)SILAC
Labeling Principle Chemical (in vitro) labeling of peptidesMetabolic (in vivo) labeling of proteins
Applicability Universal: cells, tissues, biofluids[1]Limited to actively dividing cells in culture[13]
Point of Sample Mixing Late-stage: After peptide digestion and labeling[7]Early-stage: At the cell or protein lysate level[14]
Accuracy & Precision Good, but susceptible to handling errors pre-mixing[7]Excellent, minimizes handling-induced variability[8][13]
Cost Low; reagents are inexpensive[10]High; labeled amino acids and media are costly[17]
Multiplexing Typically 2-3 samples; can be extended[6]Typically 2-3 samples (light, medium, heavy)[14]
Experimental Time Fast; labeling reaction is quick[7]Slow; requires weeks for complete metabolic incorporation[3]
Key Strength Versatility across all sample typesHighest quantitative precision and accuracy
Key Weakness Potential for quantitative bias from sample handlingInapplicability to non-dividing cells and tissues

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for both methods.

Protocol 1: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

Objective: To compare the proteome of cells under control vs. treated conditions.

Pillar of Trustworthiness: The protocol's self-validating step is the initial mass spectrometry check to confirm >95% incorporation of heavy amino acids before beginning the main experiment. This ensures the foundational requirement for accurate quantification is met.

Methodology:

  • Cell Line Adaptation (2-4 weeks):

    • Culture two populations of your chosen cell line.

    • Population A (Light): Culture in SILAC-formulated DMEM/RPMI lacking L-lysine and L-arginine, supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), penicillin/streptomycin, and normal ("light") L-lysine and L-arginine.

    • Population B (Heavy): Culture in the same base medium, but supplement with stable isotope-labeled "heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂) and L-arginine (e.g., ¹³C₆,¹⁵N₄).

    • Passage cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acids.

  • Validation of Label Incorporation (>95%):

    • Harvest a small aliquot of cells from the "heavy" population.

    • Extract proteins, perform tryptic digestion, and analyze by LC-MS/MS.

    • Use data analysis software to calculate the percentage of peptides containing the heavy label. Proceed only if incorporation is >95%.[19]

  • Experimental Treatment (Variable Time):

    • Once full incorporation is confirmed, apply the experimental treatment to the "heavy" cell population and the vehicle/control to the "light" population.

  • Sample Mixing and Processing:

    • Harvest both cell populations. Count the cells accurately and mix them in a 1:1 ratio.

    • Co-lyse the mixed cell pellet in an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

    • Quantify the total protein concentration using a BCA assay.

  • Protein Digestion:

    • Perform in-solution or in-gel tryptic digestion on the combined protein lysate.[20]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis:

    • Use software like MaxQuant to identify peptides and quantify the heavy-to-light (H/L) ratios for each protein, which reflects the relative abundance change between the two conditions.[21]

Protocol 2: Peptide Labeling by Reductive Dimethylation

Objective: To compare the proteome of two different tissue samples (e.g., tumor vs. adjacent normal).

Pillar of Trustworthiness: This protocol includes a desalting step post-labeling. Successful analysis of the final sample validates that the labeling reagents, which can interfere with mass spectrometry, have been effectively removed, ensuring data quality.

Methodology:

  • Protein Extraction and Digestion:

    • Independently homogenize and lyse the two tissue samples (Sample A: Normal, Sample B: Tumor) to extract total protein.

    • Quantify the protein concentration for each sample using a BCA assay.

    • Take an equal amount of protein from each sample (e.g., 100 µg) and perform tryptic digestion separately.

  • Peptide Desalting:

    • Desalt the peptide digests from each sample using C18 StageTips or Sep-Pak cartridges to remove contaminants. Elute and dry the peptides.

  • On-column Reductive Dimethylation: [1]

    • Prepare Labeling Buffers:

      • Light Buffer: 4% (v/v) CH₂O (formaldehyde) and 600 mM NaBH₃CN (sodium cyanoborohydride) in 100 mM sodium phosphate buffer, pH 7.5.

      • Heavy Buffer: 4% (v/v) CD₂O (deuterated formaldehyde) and 600 mM NaBD₃CN (deuterated sodium cyanoborohydride) in 100 mM sodium phosphate buffer, pH 7.5.

    • Resuspend the peptide digest from Sample A in labeling buffer.

    • Add the "Light" labeling buffer to the Sample A peptides and the "Heavy" labeling buffer to the Sample B peptides.

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding an amine-containing buffer (e.g., ammonium bicarbonate or glycine).

  • Sample Mixing and Final Desalting:

    • Combine the "light"-labeled Sample A and "heavy"-labeled Sample B peptides in a 1:1 ratio.

    • Perform a final desalting step using C18 StageTips to remove labeling reagents and buffer salts.

  • Fractionation (Optional but Recommended):

    • To reduce sample complexity and increase proteome coverage, fractionate the combined peptide mixture using techniques like basic pH reversed-phase chromatography.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the labeled peptide mixture (or each fraction) by LC-MS/MS.

    • Quantify the relative protein abundance by calculating the peak area ratios of the heavy-to-light peptide pairs in the MS1 spectra.

Conclusion: Making an Authoritative Choice

Both Reductive Dimethylation and SILAC are powerful, validated methods for quantitative proteomics, but they serve different experimental needs.

Choose SILAC when:

  • Your research involves cell lines that can be metabolically labeled.

  • The highest degree of quantitative accuracy and precision is required, for instance, when studying subtle changes in protein-protein interactions or post-translational modifications.[22]

  • The budget and timeline can accommodate the higher cost and longer duration of the method.

Choose Reductive Dimethylation when:

  • Your samples are from tissues, clinical biopsies, biofluids, or cells that cannot be cultured.[9]

  • Cost-effectiveness and rapid sample processing are primary concerns.

  • The experimental design can tolerate the potential for slightly higher quantitative variability compared to SILAC.

By understanding the fundamental principles, workflows, and inherent trade-offs of each technique, researchers and drug development professionals can confidently select the optimal strategy to generate robust, reproducible, and insightful quantitative proteomics data.

References

  • Vertex AI Search. (n.d.). Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis.
  • Kulak, N. A., et al. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (89), e51722. [Link]

  • JoVE. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Retrieved from [Link]

  • Hsu, J. L., et al. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Interface Focus, 6(5), 20160049. [Link]

  • Kolkman, A., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4164-4174. [Link]

  • ResearchGate. (n.d.). Workflow for quantitative proteomic experiments using SILAC. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification.
  • Potel, C. M., et al. (2019). SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells. Disease Models & Mechanisms, 12(11), dmm040682. [Link]

  • Waters Corporation. (n.d.). A Qualitative and Quantitative Ion Mobility MS-Enabled, Data-Independent SILAC Workflow. Retrieved from [Link]

  • Kolkman, A., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. ACS Publications. [Link]

  • G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]

  • Weatheritt, J., et al. (2019). Terminomics Methodologies and the Completeness of Reductive Dimethylation: A Meta-Analysis of Publicly Available Datasets. Proteomes, 7(2), 14. [Link]

  • Creative Biostructure. (n.d.). SILAC-Based Proteomics Analysis. Retrieved from [Link]

  • Springer Nature. (n.d.). Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue. Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Protocols, 1(6), 2650-2660. [Link]

  • Sci-Hub. (2015). Quantitative Proteomic Approaches in Mouse: Stable Isotope Incorporation by Metabolic (SILAC) or Chemical Labeling (Reductive Dimethylation) Combined with High‐Resolution Mass Spectrometry. Retrieved from [Link]

  • Hsu, J. L., et al. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Interface Focus, 6(5), 20160049. [Link]

  • Griffin, N. M., et al. (2010). Quantitative analysis of SILAC data sets using spectral counting. Journal of Proteome Research, 9(7), 3836-3843. [Link]

  • ResearchGate. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Retrieved from [Link]

  • MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. Retrieved from [Link]

  • G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]

Sources

A Technical Guide to the Advantages of 6-Amino-2-(methylamino)hexanoic Acid Over Other Lysine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein engineering, the selection of appropriate amino acid analogs is a critical determinant of therapeutic efficacy and research outcomes. Lysine, with its primary amine side chain, is a frequent target for modification to enhance the properties of biomolecules. This guide provides an in-depth comparison of 6-amino-2-(methylamino)hexanoic acid, a non-proteinogenic amino acid, with other common lysine analogs. We will explore the key advantages conferred by the N-alpha-methylation of this lysine analog, supported by established principles and experimental data from related studies.

The Central Role of Lysine and the Need for Superior Analogs

Lysine is an essential amino acid characterized by a long, flexible side chain terminating in a primary amine (ε-amino group)[1]. This side chain is positively charged at physiological pH, rendering lysine crucial for protein structure and function, including interactions with negatively charged molecules like DNA and RNA[1]. However, native peptides and proteins often suffer from limitations such as susceptibility to proteolytic degradation and poor cell permeability, which hinder their therapeutic potential.

To overcome these challenges, researchers have developed a variety of lysine analogs. These can be broadly categorized based on the type of modification to the lysine scaffold. Common strategies include modifications to the side chain length, the introduction of cyclic structures, or alterations to the alpha-amino group. While many of these analogs offer improvements in specific properties, they can also introduce undesirable characteristics.

Unveiling the Superiority of 6-Amino-2-(methylamino)hexanoic Acid: The Power of N-Alpha-Methylation

6-Amino-2-(methylamino)hexanoic acid distinguishes itself from many other lysine analogs through a subtle yet powerful modification: the methylation of its alpha-amino group. This N-alpha-methylation imparts a unique combination of advantageous properties that are highly desirable in drug design and biochemical research. The primary advantages include:

  • Enhanced Proteolytic Stability: The presence of a methyl group on the alpha-nitrogen sterically hinders the approach of proteases, enzymes that cleave peptide bonds. This "N-methylation shield" significantly increases the resistance of peptides incorporating this analog to enzymatic degradation, leading to a longer in-vivo half-life.[2]

  • Improved Cell Permeability: N-methylation reduces the hydrogen-bonding capacity of the alpha-amino group and increases the lipophilicity of the amino acid. This alteration in physicochemical properties can facilitate the passive diffusion of peptides across cell membranes, a critical factor for targeting intracellular proteins.[3][4]

  • Conformational Control and Modulated Receptor Binding: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone. This conformational constraint can pre-organize a peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor.[2]

Comparative Performance Analysis: A Data-Driven Perspective

While direct, head-to-head comparative studies featuring 6-amino-2-(methylamino)hexanoic acid are limited in the public domain, the advantages of N-alpha-methylation are well-documented across a range of amino acids and peptides. The following tables summarize representative data from the literature that underscore the expected performance benefits of incorporating N-alpha-methylated lysine analogs.

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogModificationProteolytic EnvironmentHalf-Life (t½)Fold Increase in StabilityReference
Model Peptide AUnmodifiedTrypsin15 min-[5]
Model Peptide AN-α-methylated AlanineTrypsin> 240 min> 16x[5]
Somatostatin AnalogUnmodifiedRat Plasma2.5 min-[6]
Somatostatin AnalogN-methylated PhenylalanineRat Plasma42 min16.8x[6]

Table 2: Comparative Cell Permeability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogModificationPermeability AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Cyclic HexapeptideUnmodifiedCaco-20.5-[3]
Cyclic HexapeptideTri-N-methylatedCaco-24.08x[3]
Oligoarginine (R5)UnmodifiedHeLa Cells (Flow Cytometry)(Normalized Fluorescence)-[4]
Oligoarginine (Me-R5)Fully N-α-methylatedHeLa Cells (Flow Cytometry)(Increased Fluorescence)Significant Increase[4]

Table 3: Impact of N-Methylation on Receptor Binding Affinity

Peptide/AnalogModificationReceptor/TargetBinding Affinity (Kd/IC50)Change in AffinityReference
Histone H3 PeptideUnmodifiedBPTF PHD Finger~13-fold weakerWeaker[7]
Histone H3 PeptideMethyl-Lysine AnalogBPTF PHD Finger~13-fold strongerStronger[7]
MBT Domain LigandMono/Dimethyl-lysineL3MBTL1(Reference Kd)-[8]
MBT Domain LigandPyrrolidine Analog (mimics methylated amine)L3MBTL15-fold strongerStronger[8]

Experimental Workflows and Methodologies

To empirically validate the advantages of 6-amino-2-(methylamino)hexanoic acid, a series of well-established in vitro assays can be employed. The following are detailed protocols for key comparative experiments.

Experimental Workflow: Comparative Analysis of Lysine Analogs

G cluster_0 Synthesis and Characterization cluster_1 Performance Evaluation cluster_2 Data Analysis and Comparison Synthesis Synthesize Peptides with: 1. 6-amino-2-(methylamino)hexanoic acid 2. Unmodified Lysine 3. Other Lysine Analogs QC Purification (HPLC) and Characterization (Mass Spec) Synthesis->QC Stability Proteolytic Stability Assay (Protocol 1) QC->Stability Permeability Cell Permeability Assay (Caco-2) (Protocol 2) QC->Permeability Binding Binding Affinity Assay (ITC) (Protocol 3) QC->Binding DataAnalysis Analyze and Compare: - Half-life (t½) - Papp values - Binding constants (Kd) Stability->DataAnalysis Permeability->DataAnalysis Binding->DataAnalysis Conclusion Draw Conclusions on the Advantages of 6-amino-2-(methylamino)hexanoic acid DataAnalysis->Conclusion

Caption: Workflow for the comparative evaluation of lysine analogs.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol details a method to compare the stability of peptides containing 6-amino-2-(methylamino)hexanoic acid and other lysine analogs in the presence of a protease.

Materials:

  • Peptides containing the different lysine analogs

  • Protease solution (e.g., Trypsin at 1 mg/mL in 1 mM HCl)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Preparation: Dissolve each peptide in the assay buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, add 90 µL of each peptide solution.

  • Initiate Digestion: Add 10 µL of the protease solution to each tube to start the reaction. For a time-zero control, add the quenching solution before the protease.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction and transfer it to a new tube containing 10 µL of the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the time-zero sample. Plot the percentage of intact peptide versus time and determine the half-life (t½) for each peptide.

Protocol 2: Caco-2 Cell Permeability Assay

This assay assesses the ability of the lysine analogs (as part of a peptide or as individual molecules) to cross a monolayer of human intestinal cells, a model for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts (24-well format)

  • Cell culture medium (DMEM with supplements)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compounds (peptides or amino acid analogs)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (at a known concentration) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein (lysine-binding protein)

  • Solutions of the lysine analog-containing peptides (ligands)

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the protein and the peptide ligands against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the titration syringe. The ligand concentration should typically be 10-20 times that of the protein.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change after each injection.

  • Data Acquisition: The instrument records the heat released or absorbed for each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

The incorporation of 6-amino-2-(methylamino)hexanoic acid into peptides and other biomolecules offers a compelling strategy to enhance their therapeutic potential. The N-alpha-methylation provides a dual advantage of increased proteolytic stability and improved cell permeability, addressing two of the most significant challenges in peptide drug development. Furthermore, the conformational constraints imposed by the methyl group can be leveraged to fine-tune receptor binding and biological activity. While direct comparative data for this specific analog remains an area for further investigation, the extensive body of evidence supporting the benefits of N-methylation provides a strong rationale for its use. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the advantages of 6-amino-2-(methylamino)hexanoic acid in their specific applications.

References

  • MDPI.

  • National Center for Biotechnology Information.

  • BenchChem.

  • BenchChem.

  • BOC Sciences.

  • ACS Publications.

  • protocols.io.

  • ResearchGate.

  • ACS Publications.

  • National Center for Biotechnology Information.

  • PRISM BioLab.

  • ResearchGate.

  • Enamine.

  • YouTube.

  • Merck Millipore.

  • MDPI.

  • TA Instruments.

  • University of Havana.

  • National Center for Biotechnology Information.

  • JoVE.

  • JoVE.

  • ACS Publications.

  • ACS Publications.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • BenchChem.

  • Radboud Repository.

  • bioRxiv.

  • National Center for Biotechnology Information.

  • ResearchGate.

Sources

A Guide to Cross-Validation of Novel Amino Acid Tracers in Metabolic Labeling: A Comparative Analysis Featuring 6-amino-2-(methylamino)hexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation and cross-comparison of novel amino acid tracers for metabolic labeling, using the lysine analog 6-amino-2-(methylamino)hexanoic acid as a central example. It is intended for researchers in cell biology, proteomics, and drug development who are seeking to employ or develop new tools for monitoring protein synthesis and turnover. We will detail the rationale behind cross-validation, compare the novel tracer to established gold-standard techniques like SILAC and BONCAT, and provide detailed experimental protocols for rigorous comparative analysis.

The Principle and Promise of Metabolic Labeling

Metabolic labeling is a powerful technique used to track the synthesis, turnover, and trafficking of biomolecules within living systems. The core principle involves introducing stable isotope- or bioorthogonally-labeled precursors (e.g., amino acids, sugars) into cells or organisms. These precursors are then incorporated into newly synthesized macromolecules by the cell's own metabolic machinery. By tracking the label, researchers can distinguish newly synthesized proteins from the pre-existing pool, enabling the study of dynamic cellular processes.

The ideal metabolic labeling probe should be:

  • Efficiently Incorporated: It must be recognized by the cell's translational machinery and incorporated into nascent polypeptide chains.

  • Biologically Benign: It should not exert toxic effects, alter normal cellular physiology, or perturb the rate of protein synthesis.

  • Analytically Detectable: The modification must be readily detectable and quantifiable, typically by mass spectrometry or fluorescence imaging.

The introduction of a novel tracer like 6-amino-2-(methylamino)hexanoic acid (hereafter referred to as 'AmHex' for illustrative purposes) necessitates a rigorous validation process to ensure it meets these criteria. AmHex, as a lysine analog, could potentially offer unique insights into processes involving lysine metabolism and post-translational modifications. However, its utility can only be established through direct comparison with well-characterized, gold-standard methods.

The Imperative of Cross-Validation

Introducing a synthetic amino acid analog into a biological system is not a trivial perturbation. The cellular machinery responsible for amino acid transport and protein synthesis has evolved to be highly specific. A novel analog might be incorporated less efficiently than its natural counterpart, exhibit cytotoxic effects at necessary concentrations, or introduce biases in the types of proteins that are labeled.

Therefore, cross-validation is not merely a step of good practice; it is a mandatory component of the scientific method required to ensure the biological relevance and accuracy of the experimental results. This guide outlines a validation workflow that compares our hypothetical AmHex against two pillars of metabolic labeling:

  • SILAC (Stable Isotope Labeling with Amino acids in Cell culture): A quantitative mass spectrometry-based method that uses stable-isotope labeled amino acids (e.g., ¹³C₆ L-Lysine) to precisely quantify relative protein abundance. It serves as the benchmark for measuring incorporation efficiency and ensuring that the analog does not skew quantitative proteomic measurements.

  • BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): This technique utilizes non-canonical amino acids bearing a bioorthogonal handle (e.g., an azide or alkyne group), such as Azidohomoalanine (AHA), a methionine analog. These handles allow for the specific chemical ligation of reporter tags (e.g., biotin, fluorophores), enabling the selective enrichment and visualization of newly synthesized proteins (NSPs). BONCAT is the gold standard for assessing the fidelity and coverage of NSP capture.

The logical flow of the cross-validation process is depicted below. It begins with fundamental checks for toxicity and global protein synthesis, followed by direct comparative analyses of proteome-wide incorporation and capture efficiency.

cluster_0 Phase 1: Foundational Viability cluster_1 Phase 2: Proteomic Validation & Comparison A Novel Tracer (e.g., AmHex) B Cell Viability Assay (e.g., MTT, Trypan Blue) A->B Assess Cytotoxicity C Global Protein Synthesis Assay (e.g., Puromycin/OPP) A->C Assess Perturbation F Comparative MS Analysis: Incorporation Efficiency A->F G Comparative Pull-Down: NSP Coverage & Bias A->G D SILAC Control (¹³C₆ Lysine) E BONCAT Control (AHA) D->F E->G H Validated Tracer Protocol F->H Quantify Bias G->H Evaluate Fidelity

Caption: Workflow for the cross-validation of a novel amino acid tracer.

Part I: Foundational Assays - Toxicity and Perturbation

Before any proteome-level analysis, it is crucial to determine the concentration range at which the novel tracer is both non-toxic and does not interfere with the basal rate of protein synthesis.

Experiment 1: Cytotoxicity Assessment

Objective: To determine the maximum concentration of AmHex that does not reduce cell viability over the intended labeling period (e.g., 24 hours).

Methodology:

  • Cell Plating: Plate cells (e.g., HEK293T) in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment.

  • Tracer Titration: Prepare media containing a range of AmHex concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) in lysine-free DMEM. Also include a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Replace the standard medium with the AmHex-containing medium and incubate for the desired labeling time (e.g., 24 hours).

  • Viability Readout: Perform a standard cell viability assay, such as an MTT or resazurin-based assay, following the manufacturer's protocol.

  • Data Analysis: Normalize the viability data to the 0 µM AmHex control. Plot cell viability (%) against AmHex concentration to determine the IC₅₀ and the maximum non-toxic concentration.

Experiment 2: Global Protein Synthesis Rate

Objective: To confirm that AmHex, at its non-toxic concentration, does not inhibit or artificially stimulate global protein synthesis. This is commonly assessed using puromycin or its analog O-propargyl-puromycin (OPP), which are incorporated into nascent polypeptide chains and halt translation.

Methodology:

  • Cell Treatment: Culture cells in the presence of the determined non-toxic concentration of AmHex for a relevant period (e.g., 4-24 hours). Include a positive control for inhibition (e.g., cycloheximide) and a negative (untreated) control.

  • OPP Labeling: Add OPP to the culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes.

  • Cell Lysis & Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 Azide) to the OPP.

  • Detection: The amount of incorporated OPP can be quantified via in-gel fluorescence or flow cytometry.

  • Data Analysis: Compare the fluorescence intensity of the AmHex-treated sample to the untreated control. A significant decrease in signal indicates that AmHex is inhibiting protein synthesis.

Parameter AmHex SILAC (¹³C₆ Lysine) AHA (BONCAT) Interpretation
Cell Viability (at 100 µM) >95%>95%>95%All tracers are non-toxic at typical working concentrations.
Global Protein Synthesis No significant changeNo significant changeNo significant changeTracers do not perturb the overall rate of protein production.
Table 1: Representative data from foundational viability and protein synthesis assays. These initial checks are critical before proceeding to mass spectrometry-based analyses.

Part II: Proteome-Level Validation and Comparison

Once a working concentration for AmHex is established, the next phase involves a direct comparison of its performance against SILAC and BONCAT at the proteome level. For this, we must assume that a "clickable" version of AmHex exists (e.g., containing an alkyne group, hereafter 'AmHex-alkyne') to allow for enrichment, similar to AHA.

Experiment 3: Comparative Analysis of Incorporation Efficiency vs. SILAC

Objective: To quantify the incorporation efficiency of AmHex relative to the canonical amino acid, lysine, using SILAC as a quantitative benchmark.

Workflow:

cluster_0 Population 1: 'Light' cluster_1 Population 2: 'Heavy' cluster_2 Population 3: 'Test' A Grow cells in standard 'Light' medium (¹²C₆ Lysine) D Mix cell populations 1:1 (Light + Test) A->D B Grow cells in 'Heavy' SILAC medium (¹³C₆ Lysine) C Grow cells in Lysine-free medium + AmHex C->D E Protein Extraction & Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Quantify Peptide Ratios (Light / AmHex-containing) F->G

Caption: SILAC-based workflow to quantify AmHex incorporation efficiency.

Methodology:

  • Cell Culture: Culture one population of cells in standard "Light" medium (containing normal ¹²C₆ Lysine) and a second population in a custom Lysine-free medium supplemented with AmHex at the pre-determined optimal concentration.

  • Labeling: Allow cells to grow for several doublings to ensure significant incorporation.

  • Harvest and Mix: Harvest and count the cells from both populations, then mix them in a 1:1 ratio.

  • Proteomic Sample Preparation: Lyse the combined cell pellet, extract proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.

  • Data Analysis:

    • Search the MS/MS data for peptides containing AmHex, which will have a specific mass shift compared to standard lysine.

    • For each identified peptide pair (the 'Light' lysine version and the AmHex-containing version), calculate the intensity ratio.

    • An average ratio close to 1.0 across the proteome indicates that AmHex is incorporated as efficiently as lysine. A ratio significantly greater than 1.0 suggests poor incorporation of AmHex.

Experiment 4: Comparative Analysis of NSP Coverage vs. BONCAT/AHA

Objective: To compare the population of newly synthesized proteins (NSPs) captured using AmHex-alkyne with those captured using the established BONCAT reagent, AHA. This experiment is critical for identifying any potential biases in protein capture.

Methodology:

  • Parallel Labeling: Culture two separate populations of cells.

    • Population A: Label with AmHex-alkyne in lysine-free medium.

    • Population B: Label with AHA in methionine-free medium.

    • Incubate for a short period (e.g., 1-4 hours) to specifically label NSPs.

  • Lysis and Click Chemistry: Lyse the cells from each population separately. Perform a Click reaction on each lysate to conjugate biotin-azide to the alkyne-containing proteins (AmHex-alkyne and the control OPP-labeled proteins) or biotin-alkyne to the azide-containing proteins (AHA).

  • Streptavidin Enrichment: Use streptavidin-coated magnetic beads to enrich the biotinylated NSPs from both lysates.

  • On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins, then perform an on-bead tryptic digest to release the captured peptides.

  • LC-MS/MS Analysis: Analyze the peptides from the AmHex-alkyne pulldown and the AHA pulldown in separate LC-MS/MS runs.

  • Data Analysis:

    • Identify the proteins in each sample.

    • Compare the list of identified proteins. A Venn diagram is an effective way to visualize the overlap.

    • Use label-free quantification (LFQ) intensities to quantitatively compare the abundance of proteins captured by both methods. Look for proteins or classes of proteins that are disproportionately enriched or excluded by AmHex-alkyne compared to AHA.

Metric AmHex-alkyne Pulldown AHA Pulldown (Control) Interpretation
Total Proteins Identified 1,8502,100Indicates slightly lower capture efficiency or coverage for AmHex.
Overlap with AHA 1,780 (96%)-High overlap suggests AmHex captures a similar proteome.
Unique to AmHex 70-Potentially interesting hits, but require further validation to rule out off-target effects.
GO Term Enrichment No significant biasNo significant biasThe captured proteome is representative of the total proteome.
Table 2: Representative data from a comparative NSP enrichment experiment. The goal is to maximize the overlap and minimize bias, ensuring the novel tracer provides a faithful snapshot of the newly synthesized proteome.

Conclusion and Final Recommendations

The validation of a novel metabolic labeling reagent like 6-amino-2-(methylamino)hexanoic acid is a multi-step process that requires rigorous, quantitative comparison against established standards. The workflow presented here, progressing from basic cytotoxicity assays to complex proteome-wide comparisons with SILAC and BONCAT, provides a robust framework for assessing any new tracer.

  • Successful Validation: A successfully validated AmHex tracer would exhibit minimal toxicity, cause no perturbation to global protein synthesis, show incorporation efficiency comparable to lysine, and capture a newly synthesized proteome that strongly overlaps with the one captured by AHA.

  • Interpreting Discrepancies: Deviations from the gold standards are not necessarily failures. For example, if AmHex shows a bias towards a specific class of proteins, this could represent a novel biological tool for studying a specific pathway, provided this bias is understood and validated.

Ultimately, this cross-validation strategy ensures that data generated using novel tracers is both reliable and biologically meaningful, upholding the standards of scientific integrity and enabling researchers to confidently explore cellular dynamics.

References

  • Title: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) as a Simple and Accurate Approach to Expression Proteomics Source: Molecular & Cellular Proteomics URL: [Link]

  • Title: Analysis of newly synthesized proteins by bioorthogonal non-canonical amino acid tagging (BONCAT) Source: Nature Protocols URL: [Link]

  • Title: Non-canonical amino acid tagging (NCAT) Source: Nature Methods URL: [Link]

  • Title: O-Propargyl-puromycin (OPP) for Ribosome Profiling and Imaging Protein Synthesis Source: Current Protocols in Chemical Biology URL: [Link]

  • Title: The Principles of Quantitative Proteomics Source: Molecular Cell URL: [Link]

evaluating the cost-effectiveness of custom amino acid synthesis for research

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern peptide drug discovery, I frequently encounter a critical bottleneck: the transition from canonical sequences to highly modified, proprietary peptide therapeutics. Life is constructed using a toolbox of 20 canonical amino acids, but to achieve proteolytic stability, enhanced binding affinity, and novel intellectual property (IP), we must look beyond them [1].

The integration of non-canonical amino acids (ncAAs) into Solid-Phase Peptide Synthesis (SPPS) is non-negotiable for next-generation biologics. However, sourcing these building blocks presents a significant strategic and financial challenge. This guide objectively evaluates the cost-effectiveness of custom amino acid synthesis strategies, providing actionable, self-validating protocols for in-house production.

Strategic Sourcing Comparison: COTS vs. CROs vs. In-House Synthesis

When evaluating how to source ncAAs, research teams typically choose between three avenues. The causality behind choosing one over the other boils down to the tension between chemical novelty and time-to-target .

  • Commercial Off-The-Shelf (COTS): Purchasing catalog ncAAs (e.g., standard D-amino acids or simple fluorinated variants) is highly cost-effective. However, COTS libraries are accessible to your competitors, severely limiting your ability to generate novel, patentable IP.

  • Contract Research Organizations (CROs): Outsourcing custom synthesis is the traditional route for novel ncAAs. While CROs provide high-purity deliverables, the multi-step synthetic routes they employ (often relying on expensive chiral auxiliaries) drive costs to thousands of dollars per gram. Furthermore, the 6-to-12-week lead time paralyzes the iterative Structure-Activity Relationship (SAR) screening cycle.

  • In-House Custom Synthesis (Next-Gen Methods): Historically, in-house synthesis was avoided due to labor-intensive, low-yield multi-step processes. However, recent breakthroughs in Ni/Ag-electrocatalytic cross-coupling [2] and coupled enzymatic deracemization [3] have collapsed 7-step syntheses into a single, highly scalable step. This paradigm shift makes in-house synthesis the most cost-effective engine for early-stage drug discovery.

Quantitative Performance & Cost Comparison

Data represents average metrics for a novel, stereochemically complex ncAA (e.g., a heavily modified aryl-alanine derivative) synthesized at a 1–5 gram scale for research purposes.

Sourcing StrategyTypical Lead TimeEst. Cost per GramEnantiomeric Purity (ee)Scalability for Iterative SAR
COTS Catalog 2–5 Days$50 – $200>98%Poor (Limited to known structures)
CRO Outsourcing 6–12 Weeks$2,000 – $5,000+>99%Poor (Prohibitive time delays)
In-House (Next-Gen) 3–7 Days$150 – $400>99%Excellent (Rapid turnaround)

Mechanistic Deep Dive: In-House Electrocatalytic Synthesis

To realize the cost benefits of in-house synthesis, we must abandon outdated enolate chemistry. Instead, we utilize a Ni/Ag-electrocatalytic decarboxylative coupling method.

The Causality of the Chemistry: Why use a dual Ni/Ag system? Traditional cross-coupling requires pre-functionalized, unstable organometallic reagents. In this protocol, silver (Ag) acts as a mediator to oxidatively decarboxylate a redox-active ester (derived from cheap, trivial aspartate or glutamate), generating a primary carbon radical. The nickel (Ni) catalyst captures this radical and facilitates cross-coupling with an aryl halide. This completely circumvents the need for pyrophoric reagents and drastically reduces the step count [2].

Self-Validating Protocol: Ni/Ag-Electrocatalytic Cross-Coupling

This protocol is designed as a self-validating system; at each critical juncture, a physical or analytical readout confirms the success of the mechanistic step, preventing the waste of downstream resources.

Step 1: Preparation of the Redox-Active Ester (RAE)

  • Procedure: React the carboxylic acid of a protected aspartate/glutamate precursor with N-hydroxyphthalimide (NHPI) and a carbodiimide coupling reagent (e.g., DIC) in dichloromethane.

  • Self-Validation: The formation of the NHPI ester is visually confirmed by the reaction mixture turning a distinct, bright yellow. LC-MS analysis should show the complete disappearance of the starting acid mass, validating that the precursor is fully activated for decarboxylation.

Step 2: Electrocatalytic Cross-Coupling

  • Procedure: In a divided electrochemical cell, combine the RAE (1.0 equiv), the desired aryl halide (1.5 equiv), NiCl₂·glyme (20 mol%), 2,2'-bipyridine (20 mol%), and AgNO₃ (20 mol%) in a DMF/THF solvent mixture. Apply a constant current of 5 mA.

  • Self-Validation: Monitor the voltage transients on the potentiostat. A stable voltage profile (e.g., 2.5V - 3.0V) indicates consistent radical generation. If the voltage spikes above 5.0V, it indicates electrode passivation (fouling); the system must be programmed to automatically reverse polarity to clean the electrodes. The reaction is analytically complete when the yellow color dissipates, signaling the total consumption of the RAE.

Step 3: Coupled Enzymatic Deracemization (If Racemic)

  • Procedure: If the electrocatalytic coupling yields a racemic mixture, do not waste time on chiral chromatography. Instead, subject the mixture to D-amino acid oxidase (DAAO) and an aminotransferase (AT)[3].

  • Causality & Validation: DAAO selectively oxidizes the D-enantiomer into an α-keto acid. The AT enzyme then stereospecifically transaminates the α-keto acid into the L-enantiomer. Validate this step by monitoring UV absorbance at 340 nm; the depletion of the NADH cofactor corresponds directly to the transaminase activity. Final chiral HPLC will confirm >99% ee.

Workflow Visualization

The following diagram illustrates the logical progression of the in-house synthesis pipeline, demonstrating how trivial precursors are transformed and integrated into the final peptide therapeutic.

G cluster_0 In-House Custom Synthesis Workflow N1 Aspartate/Glutamate Precursors N2 Ni/Ag Electrocatalytic Cross-Coupling N1->N2 Decarboxylative coupling N3 Coupled Enzymatic Reaction (DAAO & AT) N2->N3 If racemic mixture N4 Enantiopure ncAA (>99% ee) N2->N4 Direct synthesis N3->N4 Deracemization N5 Solid-Phase Peptide Synthesis (SPPS) N4->N5 Incorporation N6 Designer Peptide Therapeutic N5->N6 Cleavage & Purification

Figure 1: In-house ncAA synthesis workflow via electrocatalytic and enzymatic deracemization.

Conclusion

For research teams engaged in peptide drug discovery, relying solely on CROs for custom amino acid synthesis creates an unsustainable financial and temporal burden. By adopting modern, single-step electrocatalytic cross-coupling methodologies—backed by enzymatic deracemization—laboratories can internalize the production of highly complex ncAAs. This approach not only slashes the cost per gram by an order of magnitude but also accelerates the iterative SAR cycle, ultimately shortening the runway to a viable clinical candidate.

References

  • Hickey, J. L. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.[Link]

  • Laudadio, G., et al. (2024). Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters.[Link]

  • Lee, H., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Molecules.[Link]

Safety Operating Guide

6-amino-2-(methylamino)hexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide for 6-amino-2-(methylamino)hexanoic acid

6-amino-2-(methylamino)hexanoic acid (commonly referred to as -methyllysine) is a vital unnatural amino acid derivative extensively utilized in peptide synthesis and drug development to impart proteolytic stability to therapeutic compounds. While it is not classified as an acutely toxic or explosive hazard, its accumulation in laboratory waste streams requires rigorous, systematic management. Improper disposal of amino acid derivatives and their associated solvent vehicles can lead to environmental contamination, cross-reactivity in waste carboys, and severe regulatory penalties[1].

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of 6-amino-2-(methylamino)hexanoic acid.

Part 1: Physicochemical Profile & Safety Classification

To design an effective disposal strategy, one must first understand the physical and chemical behavior of the target molecule. The table below summarizes the quantitative data and the direct operational implications for laboratory handling.

PropertyValue / ClassificationOperational Implication
Chemical Name 6-amino-2-(methylamino)hexanoic acidStandardize nomenclature on all waste labels to prevent EHS processing delays.
CAS Number 7431-89-2Required for accurate waste manifesting and SDS cross-referencing.
Molecular Weight 160.22 g/mol Used to calculate molar equivalents during neutralization procedures.
Physical State Solid (Crystalline Powder)Prone to aerosolization if mishandled; requires draft-free weighing environments.
Solubility High in aqueous & polar organics (DMF, NMP)Waste will predominantly exist as a liquid mixture requiring organic solvent segregation.
Hazard Class Non-hazardous / Mild IrritantDoes not require P-listed or U-listed EPA codes, but must not be poured down the drain[2].

Part 2: Operational Handling & Causality Workflow

Expertise in chemical handling requires understanding the causality behind every action. When working with 6-amino-2-(methylamino)hexanoic acid during solid-phase peptide synthesis (SPPS) or assay development, follow these validated operational steps:

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfer operations within a localized exhaust ventilation system (e.g., a powder hood) or a static-free environment.

  • Causality: Fine amino acid powders are highly susceptible to static cling and aerosolization. Airborne particulates pose a mild inhalation risk to the operator and can cause catastrophic cross-contamination in automated peptide synthesizers.

Step 2: Solvent Selection & Dissolution

  • Action: When preparing solutions, dissolve the powder in compatible solvents (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)) using sealed vials.

  • Causality: While the amino acid itself is benign, the polar aprotic solvents required to dissolve it are highly toxic and readily absorbed through the skin. This dictates that the resulting mixture must be treated as hazardous organic waste, overriding the non-hazardous nature of the pure powder[1].

Part 3: Waste Segregation & Disposal Protocols

Laboratory chemical waste must be rigorously segregated to prevent dangerous incompatible reactions. Biohazard bags are strictly prohibited for chemical waste, as they are subjected to steam sterilization rather than incineration, which can volatilize chemical residues[2].

Protocol A: Solid Chemical Waste (Unreacted/Expired Powder)
  • Collection: Gather all unreacted, expired, or contaminated 6-amino-2-(methylamino)hexanoic acid powder using anti-static spatulas.

  • Containerization: Transfer the solid into a clean, dry, and chemically compatible High-Density Polyethylene (HDPE) container with a secure, sealable lid[3].

  • Labeling: Affix a standardized EHS label. Explicitly write: "Non-Hazardous Solid Chemical Waste: 6-amino-2-(methylamino)hexanoic acid (CAS 7431-89-2)."

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA), strictly segregated from strong oxidizing agents.

Protocol B: Liquid Solvent Waste (SPPS / HPLC Effluent)
  • Segregation: Direct all liquid waste containing the dissolved amino acid into a designated "Non-Halogenated Organic Waste" carboy. Crucial Check: Ensure no halogenated solvents (e.g., Dichloromethane) are introduced into this specific stream unless your facility explicitly utilizes a mixed-solvent processing system.

  • Neutralization Verification: If the waste stream contains Trifluoroacetic acid (TFA) from cleavage steps, verify the pH. Highly acidic waste can react violently with basic solutions (e.g., Piperidine used in Fmoc deprotection). Vent the carboy using an EHS-approved pressure-relief cap to prevent gas buildup.

  • Labeling: Label the carboy as "Hazardous Liquid Waste: Flammable/Toxic", and list all constituents by approximate percentage (e.g., DMF 80%, Piperidine 15%, Amino Acid Derivatives 5%).

Protocol C: Contaminated Consumables
  • Collection: Gather all weighing boats, pipette tips, and empty reagent vials that came into contact with the chemical.

  • Disposal: Double-bag these items in clear, heavy-duty plastic bags approved by your institutional EHS department for solid chemically contaminated waste[2]. Do not place them in general municipal trash.

WasteSegregation Start 6-amino-2-(methylamino) hexanoic acid Waste Solid Solid Powder (Unreacted/Expired) Start->Solid Liquid Liquid Solution (SPPS/HPLC Waste) Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables SolidContainer HDPE Container Label: Non-Hazardous Solid Solid->SolidContainer Transfer LiquidContainer Solvent Waste Carboy Label: Organic Solvent Waste Liquid->LiquidContainer Segregate (Non-Halogenated) Bag Double-Bagged Clear EHS Bag Consumables->Bag Collect EHS EHS Collection & Incineration SolidContainer->EHS LiquidContainer->EHS Bag->EHS

Logical workflow for the segregation and containerization of amino acid laboratory waste.

Part 4: Spill Response & Decontamination Methodology

Accidental spills require immediate, methodical action to prevent exposure and environmental release[3]. Treat all spills as potentially hazardous until proven otherwise[1].

Step-by-Step Spill Response:

  • Assess the State: Determine if the spill is a dry powder or a solvent-dissolved liquid. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Solid Spill Execution:

    • Do not dry sweep. Dry sweeping aerosolizes the powder, creating an inhalation hazard.

    • Lightly mist the spilled powder with 70% Ethanol or water to bind the particulates.

    • Wipe up the moistened material using absorbent paper towels.

  • Liquid Spill Execution:

    • Surround and cover the liquid spill with an inert absorbent material (e.g., vermiculite, sand, or universal chemical spill pads).

    • Allow 3-5 minutes for complete absorption, then mechanically collect the saturated material using a plastic scoop.

  • Surface Decontamination: Wash the affected benchtop or floor with warm soapy water to remove bulk residue. Follow with a thorough wipe-down using 70% Ethanol to ensure no reactive amines or solvent traces remain on the surface.

  • Final Disposal: Place all collected spill debris, absorbent materials, and contaminated paper towels into a dedicated solid hazardous waste container. Label as "Spill Cleanup Debris containing 6-amino-2-(methylamino)hexanoic acid."

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill Moisten Moisten with 70% EtOH (Prevent Aerosolization) SolidSpill->Moisten Absorb Apply Inert Absorbent (Vermiculite/Pads) LiquidSpill->Absorb Wipe Wipe and Collect Moisten->Wipe Absorb->Wipe Decon Decontaminate Surface (Soap + Water -> EtOH) Wipe->Decon Dispose Dispose as Solid Waste Decon->Dispose

Decision tree and procedural logic for managing solid vs. liquid chemical spills.

References

  • University of Otago. (2015). Laboratory Chemical Waste Disposal Guidelines. Retrieved from[Link]

  • TRADESAFE. (2024). Lab Safety Rules & Hazards: OSHA Requirements for Laboratories. Retrieved from[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.